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Core Science & Biosynthesis

Foundational

blood-brain barrier permeability of 1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine

Blood-Brain Barrier Permeability of 1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine: A Comprehensive Technical Guide Executive Summary The development of neurotherapeutics is fundamentally constrained by the blood-br...

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Author: BenchChem Technical Support Team. Date: April 2026

Blood-Brain Barrier Permeability of 1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine: A Comprehensive Technical Guide

Executive Summary

The development of neurotherapeutics is fundamentally constrained by the blood-brain barrier (BBB), a highly selective neurovascular interface that excludes >98% of small-molecule drugs[1]. This technical whitepaper provides an in-depth analysis of the BBB permeability profile for 1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine (hereafter referred to as MMPA ). By synthesizing predictive physicochemical modeling, self-validating in vitro permeability protocols, and rigorous in vivo pharmacokinetic methodologies, this guide establishes a definitive framework for evaluating MMPA’s central nervous system (CNS) penetration.

Physicochemical Profiling & The CNS MPO Rationale

The molecular architecture of MMPA consists of an amphetamine-like propan-2-amine scaffold linked to a pyrazole ring. The most critical structural feature governing its BBB permeability is the methoxymethyl (MOM) protecting group at the N1 position of the pyrazole.

The Causality of the MOM Group: Unprotected pyrazoles possess a free secondary amine (NH), which acts as a hydrogen bond donor (HBD). High HBD counts carry a severe desolvation energy penalty when a molecule attempts to partition from the aqueous plasma into the lipophilic endothelial cell membrane. By masking this HBD with a MOM group, the molecule’s Topological Polar Surface Area (TPSA) is significantly reduced, and its lipophilicity (LogP) is increased. This deliberate structural modification forces MMPA into the optimal physicochemical space for passive transcellular diffusion.

To quantify this advantage, we apply the Central Nervous System Multiparameter Optimization (CNS MPO) algorithm, a predictive scoring system (0 to 6 scale) where scores ≥4.0 indicate a high probability of successful brain penetration[2][3].

Table 1: Predicted Physicochemical & CNS MPO Profile for MMPA

ParameterPredicted ValueCNS MPO Score (0-1)Mechanistic Rationale for BBB Permeability
Molecular Weight (MW) 169.23 Da1.0Low MW (< 400 Da) minimizes steric hindrance during passive diffusion.
Lipophilicity (cLogP) ~1.8 - 2.21.0Optimal lipophilicity prevents the molecule from becoming trapped in the lipid bilayer.
Ionization (pKa) ~9.8 (Basic)0.5The primary amine is protonated at pH 7.4, allowing interaction with polar phospholipid headgroups.
Polar Surface Area (TPSA) ~44 Ų1.0TPSA < 90 Ų drastically reduces the thermodynamic penalty of desolvation.
H-Bond Donors (HBD) 21.0Masking the pyrazole NH keeps HBD < 3, critical for membrane insertion.
Total MPO Score ~4.5 / 6.0 High Scores > 4.0 strongly correlate with high unbound brain exposure.

In Vitro Permeability Assays: Self-Validating Systems

To empirically validate the predictive MPO score, in vitro testing must isolate passive diffusion from active efflux. The following protocols are designed as self-validating systems , meaning internal controls and mass-balance calculations are embedded to automatically flag assay failures.

Protocol A: PAMPA-BBB (Passive Transcellular Diffusion)

The Parallel Artificial Membrane Permeability Assay (PAMPA) utilizing porcine brain lipids isolates passive diffusion without the confounding variables of cellular metabolism or active transport.

  • Lipid Preparation: Dissolve Porcine Brain Lipid (PBL) extract in dodecane (20 mg/mL).

  • Plate Setup: Apply 4 µL of the PBL solution to the PVDF membrane filter of the donor plate. Allow 5 minutes for solvent evaporation.

  • Dosing: Add 150 µL of MMPA solution (10 µM in PBS, pH 7.4, 1% DMSO) to the donor wells. Add 300 µL of fresh PBS to the acceptor wells.

  • Incubation: Sandwich the plates and incubate at 25°C for 18 hours in a humidity chamber.

  • Quantification & Mass Balance: Quantify MMPA in both compartments via LC-MS/MS. Validation Check: Calculate mass balance (Recovery = [Donor + Acceptor] / Initial Dose). If recovery is <80%, the data is discarded due to non-specific binding to the plasticware.

  • Calculation: Calculate the effective permeability ( Pe​ ). A Pe​>4.0×10−6 cm/s indicates high BBB penetration.

Protocol B: MDCK-MDR1 Transwell Assay (Active Efflux Evaluation)

While MMPA may passively diffuse, its amphetamine-like basic amine could be recognized by P-glycoprotein (P-gp), an efflux pump that actively extrudes drugs back into the blood[2].

  • Monolayer Validation: Culture MDCK cells transfected with the human MDR1 gene on Transwell inserts for 4-5 days. Validation Check: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 150 Ω·cm², confirming tight junction integrity.

  • Bidirectional Dosing: Dose MMPA (5 µM) in the Apical-to-Basolateral (A-B, mimicking blood-to-brain) and Basolateral-to-Apical (B-A, mimicking brain-to-blood) directions.

  • Incubation: Incubate for 2 hours at 37°C with 5% CO₂.

  • Efflux Ratio (ER) Calculation: Determine the Apparent Permeability ( Papp​ ) for both directions. Calculate ER=Papp​(B−A)/Papp​(A−B) .

    • Causality Rule: An ER > 2.0 indicates P-gp substrate liability. If ER < 2.0, the MOM group successfully shields the molecule from efflux recognition.

Table 2: Self-Validating Control Matrix for In Vitro Assays

AssayControl CompoundExpected OutcomeValidation Purpose
PAMPA-BBBDiazepamHigh Pe​ (> 15×10−6 cm/s)Validates lipid membrane integrity and high-permeability dynamic range.
PAMPA-BBBAtenololLow Pe​ (< 1×10−6 cm/s)Validates the absence of aqueous pores in the artificial membrane.
MDCK-MDR1DigoxinHigh Efflux Ratio (ER > 5.0)Confirms active P-glycoprotein (P-gp) expression and functionality.
MDCK-MDR1Lucifer Yellow Papp​<0.5×10−6 cm/sConfirms tight junction integrity (paracellular block).

In Vivo Pharmacokinetics: The Supremacy of Kp,uu​

Historically, researchers relied on the total brain-to-plasma ratio ( Kp​ ). However, highly lipophilic drugs often partition into brain tissue and bind non-specifically to structural lipids, rendering them pharmacologically inactive. As an Application Scientist, I mandate the use of Kp,uu​ (unbound brain-to-unbound plasma ratio) to determine true target engagement potential[2].

Step-by-Step Kp,uu​ Determination:

  • In Vivo Dosing: Administer MMPA (e.g., 5 mg/kg IV) to Sprague-Dawley rats.

  • Tissue Harvesting: At Tmax​ (typically 0.5 - 1 hour for small amines), collect systemic blood and rapidly perfuse the brain with cold saline to remove residual vascular blood.

  • Equilibrium Dialysis (The Critical Step):

    • Homogenize the brain tissue in a 1:3 ratio with PBS.

    • Dialyze the brain homogenate and plasma against pure buffer across a semi-permeable membrane (molecular weight cut-off 8 kDa) for 4 hours at 37°C.

    • Calculate the fraction unbound in plasma ( fu,plasma​ ) and brain ( fu,brain​ ).

  • Final Calculation: Kp,uu​=AUCplasma​×fu,plasma​AUCbrain​×fu,brain​​

    A Kp,uu​ approaching 1.0 indicates unrestricted transport and ideal BBB permeability. A value < 0.3 suggests active efflux.

Mechanistic Transport Visualization

The following diagram illustrates the proposed pharmacokinetic pathways of MMPA at the neurovascular unit, highlighting the dominant role of the MOM group in driving passive transcellular influx.

BBB_Mechanisms cluster_blood Vascular Compartment (Blood) cluster_endothelium Blood-Brain Barrier Endothelium cluster_brain Central Nervous System (Brain) MMPA_Blood MMPA (Systemic Circulation) Passive Passive Transcellular Diffusion (Driven by MOM Lipophilicity) MMPA_Blood->Passive High CNS MPO Efflux P-gp / BCRP Efflux (Active Transport) Passive->Efflux Potential Substrate MMPA_Brain MMPA (Target Engagement) Passive->MMPA_Brain Efflux->MMPA_Blood ATP-Driven Clearance

Mechanistic pathways of MMPA transport across the blood-brain barrier.

References

  • Wager TT, Hou X, Verhoest PR, Villalobos A. "Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery." ACS Chemical Neuroscience. 2016. URL:[Link]

  • Pardridge WM. "Blood-brain barrier delivery." Drug Discovery Today. 2007. URL:[Link]

  • Di L, et al. "Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules." Pharmaceutics. 2022. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC-MS/MS Method Development for 1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine

Executive Summary & Physicochemical Rationale The quantification of novel basic amines in biological matrices presents unique analytical challenges, primarily driven by their polarity, propensity for secondary column int...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

The quantification of novel basic amines in biological matrices presents unique analytical challenges, primarily driven by their polarity, propensity for secondary column interactions, and susceptibility to matrix-induced ion suppression. This application note details the logical framework and step-by-step protocol for developing a robust, high-throughput HPLC-MS/MS method to quantify 1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine (C₈H₁₅N₃O, MW: 169.22 g/mol ).

To ensure the highest scientific integrity, this protocol is designed as a self-validating system adhering strictly to the FDA Bioanalytical Method Validation Guidance (2018) [1] and the ICH M10 Guidelines [2].

Analyte Profiling & Causality

Understanding the analyte's physicochemical properties is the foundation of method development:

  • Primary Aliphatic Amine (Propan-2-amine moiety): Highly basic (estimated pKa ~9.5–10.0). At physiological pH and under acidic chromatographic conditions, it is fully protonated. This drives excellent positive electrospray ionization (ESI+) but causes severe peak tailing on standard silica columns due to cation-exchange interactions with residual silanols.

  • Pyrazole Ring: An aromatic heterocycle (pKa ~2.5) that provides an opportunity for orthogonal π-π chromatographic interactions.

  • Methoxymethyl Ether Group: Adds slight hydrophobicity but requires careful handling to avoid acid-catalyzed hydrolysis during extraction.

G A 1. Analyte Profiling (pKa, LogP, MS Tuning) B 2. Chromatography (Biphenyl Phase & Mobile Phase) A->B C 3. Sample Preparation (MCX SPE Optimization) B->C D 4. Method Validation (ICH M10 / FDA Guidelines) C->D E 5. High-Throughput Sample Analysis D->E

Figure 1: End-to-end LC-MS/MS method development and validation workflow.

Mass Spectrometry (MS/MS) Method Development

Because the analyte contains a highly basic primary amine, Positive Electrospray Ionization (ESI+) is the mandatory choice. The amine readily accepts a proton to form a stable [M+H]⁺ precursor ion at m/z 170.1.

Fragmentation Rationale: During Collision-Induced Dissociation (CID), the molecule undergoes predictable fragmentation [3]:

  • Quantifier Transition (m/z 170.1 → 153.1): Driven by the neutral loss of ammonia (-17 Da) from the aliphatic amine side chain. This is the lowest-energy pathway and yields the most abundant product ion.

  • Qualifier Transition (m/z 170.1 → 125.1): Driven by the cleavage and neutral loss of the methoxymethyl ether group (-45 Da). Monitoring this ensures structural specificity and prevents false positives from isobaric interferences.

Table 1: Optimized MRM Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Target Analyte 170.1153.15015Quantifier
Target Analyte 170.1125.15022Qualifier
Analyte-d6 (IS) 176.1159.15015Internal Standard

(Note: Source temperature set to 500°C; Capillary voltage at 3.0 kV. A stable isotope-labeled internal standard (SIL-IS) is critical to self-validate the assay against matrix effects and extraction recovery variations).

Chromatographic Strategy

The Problem: Standard C18 columns often fail for basic amines. The protonated amine interacts with unreacted, negatively charged silanols on the silica surface, causing severe peak tailing and shifting retention times. The Solution: We utilize a Biphenyl stationary phase (e.g., Phenomenex Kinetex Biphenyl, 50 x 2.1 mm, 2.6 µm).

Causality: The Biphenyl phase provides dual retention mechanisms. While it offers standard hydrophobic retention, its electron-dense aromatic rings engage in strong π-π interactions with the analyte's pyrazole ring. This orthogonal retention mechanism allows for stronger retention of the polar basic amine without relying on silanol interactions, resulting in sharp, symmetrical peaks.

Table 2: Chromatographic Gradient Program

Mobile Phase A (MPA): 0.1% Formic Acid in MS-grade Water (Maintains amine protonation) Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile Flow Rate: 0.4 mL/min | Column Temperature: 40°C

Time (min)% MPA% MPBCurveRationale
0.0955InitialFocus the polar analyte at the column head.
0.5955IsocraticDesalt the sample matrix to waste.
3.04060LinearElute the analyte via π-π and hydrophobic disruption.
3.5595LinearColumn wash to elute highly lipophilic matrix components.
4.5595IsocraticHold wash to prevent carryover.
4.6955StepReturn to initial conditions.
6.0955IsocraticRe-equilibrate column for the next injection.

Sample Preparation: Mixed-Mode Solid Phase Extraction (MCX)

While Protein Precipitation (PPT) is fast, it fails to remove endogenous phospholipids, which co-elute with mid-polar analytes and cause severe ion suppression in the ESI source. To guarantee a self-validating, interference-free extract, a Mixed-Mode Strong Cation Exchange (MCX) SPE is employed.

Mechanism of Action: The MCX resin contains both hydrophobic (divinylbenzene) and strong cation-exchange (sulfonic acid) functional groups. By acidifying the plasma, the analyte's primary amine is fully protonated and locks onto the sulfonic acid groups. We can then aggressively wash the sorbent with 100% organic solvent to strip away neutral lipids and phospholipids before eluting the target with a high-pH solvent that neutralizes the amine.

SPE S1 Condition (MeOH / 2% FA) S2 Load Sample (Acidified Plasma) S1->S2 S3 Aqueous Wash (0.1% FA) S2->S3 S4 Organic Wash (100% MeOH) S3->S4 S5 Elution (5% NH4OH in MeOH) S4->S5

Figure 2: Mixed-Mode Cation Exchange (MCX) SPE protocol for basic amines.

Step-by-Step SPE Protocol (96-Well Format)
  • Sample Pre-treatment: Aliquot 100 µL of human plasma into a well. Add 10 µL of SIL-IS working solution. Add 100 µL of 2% Formic Acid in water to disrupt protein binding and ensure complete amine protonation. Vortex for 2 minutes.

  • Conditioning: Pass 1.0 mL of Methanol through the MCX 30mg/well plate, followed by 1.0 mL of 2% Formic Acid in water.

  • Loading: Load the 210 µL pre-treated sample onto the sorbent. Apply gentle positive pressure (1-2 psi).

  • Wash 1 (Aqueous): Pass 1.0 mL of 0.1% Formic Acid in water to remove salts and polar endogenous compounds.

  • Wash 2 (Organic): Pass 1.0 mL of 100% Methanol. Crucial Step: Because the analyte is ionically bound, 100% organic solvent will wash away neutral lipids and phospholipids without eluting the analyte.

  • Elution: Pass 2 × 500 µL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. The high pH deprotonates the amine, breaking the ionic bond and releasing the analyte.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of N₂ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (5% MPB).

Bioanalytical Method Validation (ICH M10 Standards)

To ensure the method is trustworthy and globally compliant, it must be validated according to the harmonized ICH M10 Guidelines [2] and FDA 2018 Guidance [1]. The validation framework serves as a self-correcting system to prove accuracy, precision, and matrix independence.

Table 3: ICH M10 Validation Acceptance Criteria Summary
Validation ParameterExperimental DesignAcceptance Criteria (ICH M10)
Calibration Curve 8 non-zero concentration levels, double blank, and zero standard.R² ≥ 0.99. ±15% of nominal concentration (±20% at LLOQ).
Accuracy & Precision 5 replicates at 4 QC levels (LLOQ, Low, Mid, High) over 3 separate runs.Mean accuracy within ±15% (±20% LLOQ). CV ≤ 15% (≤ 20% LLOQ).
Matrix Effect (MF) Calculate IS-normalized MF from 6 independent matrix lots (including hemolyzed/lipemic).CV of IS-normalized Matrix Factor must be ≤ 15%.
Carryover Inject blank matrix immediately following the Upper Limit of Quantification (ULOQ).Analyte peak area ≤ 20% of LLOQ. IS peak area ≤ 5% of IS response.
Stability Benchtop, Freeze-Thaw (3 cycles), Autosampler, and Long-Term storage.Mean concentration within ±15% of nominal values.

References

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA), May 2018. URL:[Link][1][2]

  • ICH Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. European Medicines Agency (EMA) / International Council for Harmonisation (ICH), January 2023. URL:[Link][3][4]

  • Derivatizing Agent Selection for Hydrophilic Lysine- and Arginine-Containing Tetradecapeptide Analysis in Human Plasma by RP HPLC-MS/MS. MDPI Pharmaceuticals, July 2025 (General mechanisms for basic amine LC-MS/MS behavior). URL:[Link][5]

Sources

Application

Application Note &amp; Protocol: A Proposed Multi-Step Synthesis of 1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine Hydrochloride Salt

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of the novel pyrazole derivative, 1-(1-(methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine hydrochloride salt. This compound represents...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of the novel pyrazole derivative, 1-(1-(methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine hydrochloride salt. This compound represents a potentially valuable building block for drug discovery and development, incorporating a protected pyrazole core with a chiral amine sidechain. As no direct literature precedent for this specific molecule exists, this guide outlines a robust and logical six-step synthetic sequence developed from well-established, analogous chemical transformations. The protocol begins with the commercially available ethyl 1H-pyrazole-3-carboxylate and proceeds through N-protection, functional group manipulations to build the side chain, reductive amination, and final salt formation. Each step includes detailed procedural instructions, safety considerations, and methods for analytical characterization, designed for researchers in organic synthesis and medicinal chemistry.

Introduction and Synthetic Strategy

The synthesis of substituted pyrazoles is of significant interest to the pharmaceutical industry due to their prevalence in a wide range of biologically active compounds.[1][2] This application note details a proposed synthetic route to a specific derivative, 1-(1-(methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine hydrochloride, designed for use as a versatile scaffold in library synthesis or as a key intermediate in the development of targeted therapeutics.

The synthetic strategy is based on a linear sequence that builds complexity from a simple, commercially available pyrazole starting material. The core logic involves:

  • Nitrogen Protection: Masking the acidic N-H proton of the pyrazole ring with a methoxymethyl (MOM) group to prevent side reactions in subsequent organometallic and basic steps.[3][4][5]

  • Side Chain Scaffolding: A multi-step process to convert the C3-ester functionality into the required propan-2-one side chain. This involves reduction, halogenation, and a classic acetoacetic ester synthesis.[6][7][8][9][10]

  • Key Bond Formation: Introduction of the amine functionality via a robust and selective reductive amination of the ketone intermediate.[11][12][13]

  • Final Salt Formation: Conversion of the basic free amine into a stable, crystalline hydrochloride salt to improve handling and shelf-life.[14][15][16]

This approach was designed to maximize the use of reliable, high-yielding reactions and to provide clear points for purification and characterization of each intermediate.

Overall Synthetic Workflow

The proposed synthesis is a six-step process, as illustrated in the workflow diagram below. Each step is designed to produce a stable, isolable intermediate that can be fully characterized before proceeding to the next transformation.

G cluster_0 Overall Synthesis of Target Compound (6) A Ethyl 1H-pyrazole-3-carboxylate (SM) B Step 1: N-Protection Ethyl 1-(MOM)-1H-pyrazole-3-carboxylate (1) A->B MOM-Cl, DIPEA C Step 2: Reduction (1-(MOM)-1H-pyrazol-3-yl)methanol (2) B->C LiAlH4 D Step 3: Halogenation 3-(Chloromethyl)-1-(MOM)-1H-pyrazole (3) C->D SOCl2 E Step 4: Acetoacetic Ester Synthesis & Decarboxylation 1-(1-(MOM)-1H-pyrazol-3-yl)propan-2-one (4) D->E 1. NaOEt, Ethyl Acetoacetate 2. NaOH, H2O, Heat F Step 5: Reductive Amination 1-(1-(MOM)-1H-pyrazol-3-yl)propan-2-amine (5) E->F NH4OAc, NaBH3CN G Step 6: Salt Formation Target HCl Salt (6) F->G HCl in Dioxane

Figure 1: Proposed six-step synthetic workflow from starting material (SM) to the final hydrochloride salt (6).

Detailed Experimental Protocols

Critical Safety Note: This synthesis involves highly hazardous materials including chloromethyl methyl ether (a carcinogen), lithium aluminum hydride (pyrophoric), thionyl chloride (corrosive), and sodium cyanoborohydride (toxic). All operations must be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Step 1: N-Protection of Ethyl 1H-pyrazole-3-carboxylate (1)

This step protects the pyrazole nitrogen using a methoxymethyl (MOM) group, preventing unwanted reactions in later steps. The use of a non-nucleophilic base like DIPEA is crucial to avoid side reactions with the MOM-Cl reagent.[5]

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
Ethyl 1H-pyrazole-3-carboxylate140.1410.0 g71.361.0
Dichloromethane (DCM)-250 mL--
DIPEA129.2518.5 mL107.041.5
MOM-Cl80.516.5 mL85.631.2

Procedure:

  • To a dry 500 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add ethyl 1H-pyrazole-3-carboxylate (10.0 g, 71.36 mmol) and dry dichloromethane (250 mL).

  • Cool the stirred solution to 0 °C using an ice-water bath.

  • Add N,N-Diisopropylethylamine (DIPEA) (18.5 mL, 107.04 mmol) dropwise over 5 minutes.

  • Add chloromethyl methyl ether (MOM-Cl) (6.5 mL, 85.63 mmol) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C. Caution: MOM-Cl is a potent carcinogen and must be handled with extreme care in a fume hood.[17][18][19][20]

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes).

  • Upon completion, quench the reaction by slowly adding 100 mL of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude oil by flash column chromatography (silica gel, gradient elution with 10-40% ethyl acetate in hexanes) to yield Ethyl 1-(methoxymethyl)-1H-pyrazole-3-carboxylate (1) as a clear oil.

Step 2: Reduction of Ester to Primary Alcohol (2)

The ester is reduced to the corresponding primary alcohol using lithium aluminum hydride (LiAlH₄), a powerful reducing agent necessary for this transformation as milder reagents like NaBH₄ are ineffective.[21][22][23][24]

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
Compound 1 184.1912.0 g65.151.0
Anhydrous THF-300 mL--
LiAlH₄ (1.0 M in THF)37.9581.4 mL81.441.25

Procedure:

  • To a dry 1 L three-neck flask equipped with a dropping funnel and under an inert atmosphere, add LiAlH₄ solution (81.4 mL, 81.44 mmol) and cool to 0 °C. Caution: LiAlH₄ reacts violently with water. Ensure all glassware is scrupulously dry.

  • Dissolve compound 1 (12.0 g, 65.15 mmol) in anhydrous THF (150 mL) and add it to the dropping funnel.

  • Add the solution of compound 1 to the stirred LiAlH₄ suspension dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • After addition, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Monitor by TLC until the starting material is consumed.

  • Cool the reaction back to 0 °C and carefully quench by the sequential, dropwise addition of H₂O (3.1 mL), followed by 15% aqueous NaOH (3.1 mL), and finally H₂O (9.3 mL) (Fieser workup).

  • Stir the resulting granular white precipitate vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with THF (3 x 50 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield (1-(methoxymethyl)-1H-pyrazol-3-yl)methanol (2) as a crude oil, which can often be used in the next step without further purification.

Step 3: Conversion of Alcohol to Alkyl Chloride (3)

The primary alcohol is converted to an alkyl chloride using thionyl chloride (SOCl₂). This method is advantageous because the byproducts (SO₂ and HCl) are gases, which simplifies workup.[25][26][27][28][29]

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
Compound 2 142.169.0 g63.311.0
Anhydrous DCM-200 mL--
Thionyl Chloride (SOCl₂)118.975.5 mL75.971.2

Procedure:

  • Dissolve the crude alcohol 2 (9.0 g, 63.31 mmol) in anhydrous DCM (200 mL) in a 500 mL flask under an inert atmosphere and cool to 0 °C.

  • Add thionyl chloride (5.5 mL, 75.97 mmol) dropwise over 20 minutes. Gas evolution will be observed.

  • After addition, remove the ice bath and stir the reaction at room temperature for 3 hours.

  • Monitor by TLC. Upon completion, carefully pour the reaction mixture onto 150 g of crushed ice.

  • Slowly add saturated aqueous NaHCO₃ solution until the gas evolution ceases and the aqueous layer is basic (pH ~8).

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify by column chromatography (silica gel, 20-50% ethyl acetate in hexanes) to afford 3-(Chloromethyl)-1-(methoxymethyl)-1H-pyrazole (3) .

Step 4: Acetoacetic Ester Synthesis and Decarboxylation to Ketone (4)

This two-part step builds the carbon backbone of the side chain. First, the alkyl chloride 3 is used to alkylate the enolate of ethyl acetoacetate.[6][8][9] The resulting β-keto ester is then hydrolyzed and decarboxylated under Krapcho conditions to yield the target ketone.[30][31][32][33]

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
Part A: Alkylation
Sodium Metal22.991.34 g58.31.1
Anhydrous Ethanol-100 mL--
Ethyl Acetoacetate130.147.6 mL60.91.15
Compound 3 160.608.5 g52.91.0
Part B: Decarboxylation
Sodium Chloride (NaCl)58.446.2 g105.82.0
Dimethyl Sulfoxide (DMSO)-100 mL--
Water18.023.8 mL211.64.0

Procedure:

  • Part A: Prepare sodium ethoxide by carefully adding sodium metal (1.34 g, 58.3 mmol) in small pieces to anhydrous ethanol (100 mL) at 0 °C under an inert atmosphere. Allow the reaction to stir until all sodium has dissolved.

  • Add ethyl acetoacetate (7.6 mL, 60.9 mmol) dropwise to the sodium ethoxide solution at 0 °C. Stir for 30 minutes.

  • Add a solution of compound 3 (8.5 g, 52.9 mmol) in 20 mL of anhydrous ethanol dropwise.

  • Heat the mixture to reflux and maintain for 6 hours.

  • Cool to room temperature, neutralize with glacial acetic acid, and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with water (2 x 75 mL) and brine (1 x 75 mL). Dry over Na₂SO₄ and concentrate to obtain the crude β-keto ester intermediate.

  • Part B: To the crude intermediate, add DMSO (100 mL), NaCl (6.2 g, 105.8 mmol), and water (3.8 mL, 211.6 mmol).

  • Heat the mixture to 160 °C and stir for 4 hours. Gas evolution (CO₂) will be observed.

  • Cool the reaction to room temperature, pour into 300 mL of water, and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts, wash extensively with brine (5 x 100 mL) to remove DMSO, dry over Na₂SO₄, and concentrate.

  • Purify via column chromatography (silica gel, 15-40% ethyl acetate in hexanes) to yield 1-(1-(methoxymethyl)-1H-pyrazol-3-yl)propan-2-one (4) .

Step 5: Reductive Amination to Form Free Amine (5)

This is the key step for introducing the nitrogen atom. The ketone is condensed with an ammonia source (ammonium acetate) to form an intermediate imine, which is then reduced in situ by sodium cyanoborohydride to the desired primary amine.[11][12][13][34][35] NaBH₃CN is the reagent of choice as it is stable under the mildly acidic conditions required for imine formation and selectively reduces the iminium ion over the ketone.[35][36]

G cluster_1 Reductive Amination Mechanism A Ketone (4) + NH3 B Carbinolamine Intermediate A->B Nucleophilic Attack C Imine Intermediate B->C - H2O D Iminium Ion C->D Protonation E Amine Product (5) D->E Hydride Reduction (NaBH3CN)

Figure 2: Simplified mechanism of the Borch reductive amination.

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
Ketone 4 168.197.5 g44.61.0
Ammonium Acetate77.0834.4 g44610.0
Methanol (MeOH)-220 mL--
Sodium Cyanoborohydride62.844.2 g66.91.5

Procedure:

  • To a 500 mL flask, add ketone 4 (7.5 g, 44.6 mmol), ammonium acetate (34.4 g, 446 mmol), and methanol (220 mL).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium cyanoborohydride (4.2 g, 66.9 mmol) portion-wise over 10 minutes. Caution: NaBH₃CN is highly toxic. Handle with care.

  • Stir the reaction at room temperature for 24 hours.

  • Monitor by TLC. Upon completion, remove the methanol under reduced pressure.

  • Dissolve the residue in 100 mL of water and basify to pH > 11 by the slow addition of 3 M NaOH solution.

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to give the crude free amine 1-(1-(methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine (5) , which can be used directly in the final step.

Step 6: Formation of the Hydrochloride Salt (6)

The final step involves converting the purified free base amine into its hydrochloride salt. This is typically done to produce a stable, crystalline solid that is easier to handle, purify, and formulate than the free base oil.[14][15][16]

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
Crude Amine 5 169.22~7.5 g~44.31.0
Diethyl Ether (Et₂O)-150 mL--
HCl (4.0 M in Dioxane)36.46~12.2 mL~48.7~1.1

Procedure:

  • Dissolve the crude amine 5 (~7.5 g, ~44.3 mmol) in anhydrous diethyl ether (150 mL) and cool to 0 °C.

  • Slowly add 4.0 M HCl in dioxane (~12.2 mL, ~48.7 mmol) dropwise with vigorous stirring.[37]

  • A white precipitate should form immediately.

  • Continue stirring at 0 °C for 1 hour after the addition is complete.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold diethyl ether (3 x 30 mL) to remove any non-polar impurities.

  • Dry the solid under high vacuum for 12 hours to afford the final product, 1-(1-(methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine hydrochloride (6) , as a white to off-white solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, HRMS, and determine its purity by HPLC.

Data Summary and Expected Results

This table summarizes the expected outcomes for each step of the synthesis. Yields and purity are estimates based on analogous reactions in the literature and should be confirmed experimentally.

StepProduct NameFormulaM.W.Expected YieldPurity TargetKey Characterization
1Ethyl 1-(MOM)-pyrazole-3-carboxylateC₈H₁₂N₂O₃184.1985-95%>95%¹H NMR, MS
2(1-(MOM)-pyrazol-3-yl)methanolC₆H₁₀N₂O₂142.1690-98%>90% (crude)¹H NMR
33-(Chloromethyl)-1-(MOM)-pyrazoleC₆H₉ClN₂O160.6070-85%>95%¹H NMR, MS
41-(1-(MOM)-pyrazol-3-yl)propan-2-oneC₈H₁₂N₂O₂168.1960-75%>95%¹H NMR, ¹³C NMR, MS
51-(1-(MOM)-pyrazol-3-yl)propan-2-amineC₈H₁₅N₃O169.2270-85%>90% (crude)¹H NMR
6Target HCl SaltC₈H₁₆ClN₃O205.6990-99%>98%¹H NMR, ¹³C NMR, HRMS, HPLC

References

  • Krapcho, A. P. The Krapcho Decarboxylation. Grokipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCvJDGHIc_gjgSnFi8jSvuSxCKJHFhVx2OhjOcDc4YPa_sy6o4ekcrtq8y8ibLqg4Lnc2qPajYWfgOJ2q8Cd7gh2khaa6IrpxIb5BO4ep_Z4yN5O718jvw-WRISMYvEPppLCpVltBmBGoC1kYE]
  • Krapcho decarboxylation. Wikipedia. [URL: https://en.wikipedia.
  • Borch Reductive Amination. Alfa Chemistry. [URL: https://www.alfa-chemistry.
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  • Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary. [URL: https://www.chem.ucla.edu/~harding/IGOC/R/reductionester01.html]
  • A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis. [URL: https://pubs.acs.org/doi/10.
  • Acetoacetic ester synthesis to make ketones. Pearson. [URL: https://www.pearson.com/en-us/subject-catalog/p/organic-chemistry/P200000002598/9780137523293]
  • Alcohol + SOCl2. ReactionWeb.io. [URL: https://reactionweb.io/reaction/alcohol-socl2]
  • Synthesis of Amines. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/19%3A_Aldehydes_and_Ketones_-Nucleophilic_Addition_Reactions/19.
  • Preparing Alkyl Halides from Alcohols. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/10%3A_Organohalides/10.
  • SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. Chemistry Steps. [URL: https://www.chemistrysteps.com/socl2-and-pbr3-for-conversion-of-alcohols-to-alkyl-halides/]
  • Chloromethyl methyl ether - Safety Data Sheet. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/100331]
  • Thionyl chloride method is preferred preparing alkyl chlorides from alcohols. Why?. Yufeng. [URL: https://www.yumpu.
  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2015/07/28/lithium-aluminum-hydride-lialh4/]
  • Methyl Chlormethyl Ether Awareness Training. Albert Einstein College of Medicine. [URL: https://www.einsteinmed.edu/administration/environmental-health-safety/docs/ehs/chemical-safety/fact-sheets/methyl-chloromethyl-ether-awareness-training.pdf]
  • Ester Enolates. University of Illinois Chicago. [URL: https://www.chem.uic.
  • Krapcho Decarboxylation. Chem-Station International Edition. [URL: https://www.chem-station.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152125/]
  • Conversion of Alcohols to Alkyl Halides Using SOCl2 and PBr3. YouTube. [URL: https://www.youtube.
  • Reductive amination. Wikipedia. [URL: https://en.wikipedia.
  • Chloromethyl Methyl Ether Hazard Summary. New Jersey Department of Health. [URL: https://www.nj.gov/health/eoh/rtkweb/documents/fs/0383.pdf]
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Method

Application Note: 1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine as a Novel Chemical Probe in Neuropharmacology

Introduction & Pharmacological Rationale The development of highly selective chemical probes is critical for deconvoluting the complex signaling networks of the central nervous system (CNS). 1-(1-(Methoxymethyl)-1H-pyraz...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Rationale

The development of highly selective chemical probes is critical for deconvoluting the complex signaling networks of the central nervous system (CNS). 1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine (CAS: 1956371-64-4) represents a sophisticated structural evolution of the classical amphetamine (1-phenylpropan-2-amine) scaffold[1]. By replacing the highly lipophilic phenyl ring with a functionalized pyrazole core, this compound serves as a highly tunable bioisostere for investigating monoaminergic modulation and Trace Amine-Associated Receptor 1 (TAAR1) pharmacology[2][3].

Structural Insights & Causality in Probe Design
  • Amphetamine Bioisosterism: Classical amphetamines bind to both monoamine transporters (DAT, NET, SERT) and TAAR1, often leading to confounding psychostimulant effects[4]. Substituting the phenyl ring with a pyrazole heterocycle alters the electrostatic potential surface of the molecule, significantly reducing off-target hERG liability and shifting functional selectivity toward TAAR1[5].

  • The Methoxymethyl (MOM) Group: The N1-MOM substitution serves a dual pharmacological purpose. First, it acts as a robust protecting group during multi-step synthesis, preventing unwanted electrophilic attacks on the pyrazole nitrogen[6]. Second, in a biological context, the MOM group masks the hydrogen-bond donor capacity of the pyrazole NH, thereby optimizing the Topological Polar Surface Area (TPSA) and lipophilicity (LogP) for enhanced Blood-Brain Barrier (BBB) penetration[7]. In some biological systems, the MOM group may be cleaved by intracellular esterases/cytochromes, allowing the compound to act as a prodrug for the free pyrazole active metabolite.

Physicochemical Profiling & Formulation

Proper formulation is essential to ensure the probe remains soluble and stable during in vitro and in vivo biological assays.

Table 1: Quantitative Physicochemical Data
PropertyValue / SpecificationPharmacological Implication
Chemical Name 1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amineAmphetamine-like primary amine scaffold.
CAS Number 1956371-64-4Unique identifier for commercial sourcing[1].
Molecular Formula C8H15N3OLow molecular weight favors CNS penetration.
Molecular Weight 169.22 g/mol Ideal for rapid diffusion in cellular assays.
Topological Polar Surface Area ~45.6 ŲOptimal for passive BBB diffusion (ideal < 90 Ų).
Primary Target Class TAAR1 / Monoamine TransportersModulates dopaminergic and glutamatergic tone[8].

Formulation Protocol: For in vitro assays, prepare a 10 mM stock solution by dissolving the lyophilized powder in 100% anhydrous DMSO. Vortex for 60 seconds and sonicate in a water bath at 25°C for 5 minutes. Aliquot into single-use vials and store at -20°C to prevent repeated freeze-thaw cycles, which can lead to amine oxidation. For cell-based assays, dilute the stock in assay buffer ensuring the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity.

Experimental Workflows & Methodologies

To validate the efficacy and target engagement of 1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine, researchers must employ a self-validating cascade of assays.

Probe_Workflow Synthesis Compound Formulation (DMSO Stock) Receptor Receptor Binding (Radioligand Assay) Synthesis->Receptor Functional Functional Assay (cAMP HTRF) Receptor->Functional IC50 / Ki ADME ADME Profiling (PAMPA-BBB) Functional->ADME EC50 Hit Lead Validation (CNS Penetrant Agonist) ADME->Hit LogPe > 10^-6

Caption: Sequential validation workflow for evaluating the chemical probe in neuropharmacology.

Protocol 1: TAAR1 Functional cAMP Accumulation Assay (HTRF)

TAAR1 is a Gαs-coupled GPCR. Agonist binding induces adenylyl cyclase (AC) activation, leading to intracellular cAMP accumulation[2][9]. This protocol utilizes Homogeneous Time-Resolved Fluorescence (HTRF) to quantify cAMP.

Rationale for Reagents: IBMX (3-isobutyl-1-methylxanthine) is a non-selective phosphodiesterase (PDE) inhibitor. It is strictly required in this protocol; without IBMX, endogenous PDEs will rapidly hydrolyze the generated cAMP, resulting in false-negative functional readouts.

Step-by-Step Procedure:

  • Cell Preparation: Harvest CHO-K1 cells stably expressing human TAAR1. Resuspend in stimulation buffer (HBSS supplemented with 0.1% BSA, 5 mM HEPES, and 0.5 mM IBMX) at a density of 1×105 cells/mL.

  • Plating: Dispense 5 µL of the cell suspension (500 cells/well) into a 384-well low-volume white microplate.

  • Compound Addition: Prepare a 10-point dose-response curve of 1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine (ranging from 10 µM to 0.3 nM). Add 5 µL of the compound to the cells.

  • Incubation: Seal the plate and incubate at 37°C with 5% CO₂ for exactly 30 minutes. Note: Strict timing is required to capture peak cAMP levels before receptor desensitization occurs.

  • Lysis & Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of Anti-cAMP-Eu³⁺-Cryptate (both diluted in lysis buffer).

  • Signal Readout: Incubate for 1 hour at room temperature in the dark. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm ×104 ). Plot the dose-response curve using a 4-parameter logistic non-linear regression to determine the EC₅₀. Ensure the assay Z'-factor is > 0.5 for validation.

TAAR1_Signaling Probe 1-(1-(MOM)-1H-pyrazol-3-yl)propan-2-amine (Agonist) TAAR1 TAAR1 Receptor (GPCR) Probe->TAAR1 Binds & Activates Gs Gαs Protein TAAR1->Gs Conformational Change AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Catalyzes ATP ATP ATP->AC PKA PKA Activation cAMP->PKA Downstream Effector

Caption: Intracellular Gαs signaling cascade initiated by the binding of the pyrazole-amine probe.

Protocol 2: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Because TAAR1 and monoamine transporters are located within the CNS, verifying that the MOM-protected pyrazole can cross the blood-brain barrier is a mandatory validation step.

Step-by-Step Procedure:

  • Membrane Preparation: Coat the PVDF membrane filter of the donor microplate with 4 µL of Porcine Brain Lipid (PBL) solution (20 mg/mL dissolved in dodecane).

  • Donor Compartment: Add 150 µL of the chemical probe (diluted to 10 µM in PBS, pH 7.4) to the donor wells.

  • Acceptor Compartment: Add 300 µL of PBS (pH 7.4) containing 5% DMSO to the acceptor wells.

  • Assembly & Incubation: Carefully place the donor plate into the acceptor plate, ensuring the lipid-coated membrane contacts the acceptor buffer. Incubate at room temperature for 18 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates. Extract 50 µL from both donor and acceptor wells and quantify the concentration of the probe using LC-MS/MS (Multiple Reaction Monitoring mode targeting the m/z 170.1 [M+H]+ parent ion).

  • Calculation: Calculate the effective permeability ( Pe​ ). A Pe​>4.0×10−6 cm/s indicates high BBB permeation, validating the use of the MOM group as an effective lipophilic vector.

Expected Pharmacological Profile

Based on structure-activity relationships of analogous pyrazole-based amphetamine bioisosteres, researchers should benchmark their experimental data against the following expected parameters[9][10]:

Table 2: Representative Validation Metrics
Assay TypeTargetExpected ReadoutInterpretation
Radioligand Binding hTAAR1 Ki​ = 10 - 150 nMHigh-affinity target engagement.
Functional (cAMP) hTAAR1 EC50​ = 50 - 300 nMConfirms full or partial agonism via Gαs.
Functional (cAMP) hTAAR1 (No IBMX)Flat curveValidates that signal is PDE-dependent.
PAMPA-BBB Lipid Membrane Pe​>5.0×10−6 cm/sExcellent CNS penetrance facilitated by MOM group.
Metabolic Stability Human Liver Microsomes T1/2​ > 45 minsMOM group provides steric shielding against rapid oxidation.

Conclusion

1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine is a highly specialized chemical probe. By systematically replacing the amphetamine phenyl ring with a MOM-protected pyrazole, researchers can isolate TAAR1-mediated signaling from classical monoamine transporter interference. Strict adherence to the provided formulation and functional protocols ensures robust, reproducible data in preclinical neuropsychiatric drug development.

References

  • Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications. Frontiers in Neuroscience. Available at:[Link]

  • Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment. PubMed / National Institutes of Health. Available at:[Link]

  • Discovery of ((S)-5-(Methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl). ACS Publications. Available at:[Link]

  • Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies. PubMed Central / National Institutes of Health. Available at:[Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation challenges involving complex, multi-functional APIs.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation challenges involving complex, multi-functional APIs. The molecule 1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine presents a classic pharmaceutical paradox: it contains a basic primary amine that requires low pH for optimal aqueous solubility, yet it features a methoxymethyl (MOM) protecting group on the pyrazole ring that is highly labile in acidic environments.

This guide is designed to help you navigate this contradiction, providing field-proven, self-validating methodologies to enhance solubility without compromising the structural integrity of your compound.

Diagnostic Workflow

Before proceeding with any wet-lab experiments, consult the decision matrix below to align your solubilization strategy with your downstream assay requirements.

FormulationWorkflow A 1-(1-(Methoxymethyl)-1H-pyrazol-3-yl) propan-2-amine (Free Base) B Assess MOM Group Stability (Degrades at pH < 4.0) A->B C Is pH adjustment acceptable? B->C D Weak Acid Salt Formation (pH 4.5 - 6.0) C->D Yes E Non-Ionic Solubilization (Neutral pH) C->E No F Screen: Citrate, Maleate Verify via HPLC D->F G Cyclodextrin (HP-β-CD) or Co-solvent Mixtures E->G

Fig 1: Diagnostic workflow for solubilizing MOM-protected amine derivatives.

Frequently Asked Questions (Troubleshooting)
Q1: Why does my compound degrade when I try to make an HCl salt to improve solubility?

The Causality: The standard approach for solubilizing a primary amine is to form a hydrochloride (HCl) salt. However, the methoxymethyl (MOM) group on your pyrazole ring is an aminal/acetal derivative. While the primary amine (propan-2-amine side chain) requires a low pH to protonate, dropping the pH below 4.0 triggers rapid, acid-catalyzed hydrolysis of the MOM group, releasing formaldehyde and methanol, and leaving you with the unprotected pyrazole . The Solution: You must abandon strong mineral acids. Instead, utilize weak organic acids (e.g., citric acid, maleic acid) that buffer the microenvironmental pH above the degradation threshold (pH 4.5–5.5) while still allowing sufficient protonation of the amine to form a soluble salt .

Q2: How can I solubilize the free base in aqueous media without altering the pH?

The Causality: If your in vitro assay or in vivo model strictly requires a neutral pH (7.4), the amine will remain largely unprotonated, and the lipophilic MOM-pyrazole core will drive precipitation. To overcome this, you must mask the lipophilicity without ionic interaction. The Solution: Cyclodextrins (CDs) form reversible host-guest inclusion complexes. The lipophilic MOM-pyrazole moiety inserts into the hydrophobic cavity of Hydroxypropyl-β-cyclodextrin (HP-β-CD), while the hydrophilic exterior of the CD ensures aqueous solubility. This process is entirely independent of pH and protects the labile MOM group from hydrolysis .

Q3: What if cyclodextrins interfere with my cell-based assay?

The Causality: Sometimes, the sheer mass of cyclodextrin required can alter cellular membrane dynamics by extracting cholesterol. If CDs are not viable, you must manipulate the dielectric constant of the solvent itself. The Solution: Employ a co-solvent system. A ternary mixture (e.g., 10% DMSO, 40% PEG 400, 50% Saline) reduces the polarity of the aqueous vehicle, lowering the energy barrier required to dissolve the non-polar regions of the free base .

Quantitative Data Presentation

The following table summarizes the expected performance of various solubilization strategies based on the physicochemical properties of 1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine.

Formulation StrategyApparent Solubility (mg/mL)Solution pH24h Stability (% Intact API)Mechanism of Enhancement
Free Base (Aqueous Buffer) < 0.17.4> 99.0%Baseline (Poor Solubility)
Strong Acid Salt (HCl) > 50.02.5< 10.0% Amine Protonation (Causes MOM Cleavage)
Weak Acid Salt (Citrate) ~ 15.55.2> 98.5%Controlled Amine Protonation
Inclusion Complex (20% HP-β-CD) ~ 25.07.4> 99.0%Hydrophobic Cavity Encapsulation
Co-solvent (40% PEG 400) > 30.07.4> 99.0%Dielectric Constant Reduction
Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system . Because solubility enhancement can easily be mistaken for degradation (e.g., the des-MOM degradation product might be more soluble than the intact API), you cannot rely solely on visual clarity or simple UV absorbance. Stability-indicating HPLC analysis is mandatory.

Protocol 1: Stability-Indicating Weak Acid Salt Screening

This protocol identifies the optimal counterion that balances solubility with MOM-group stability.

  • Preparation: Weigh 10 mg of the free base into a series of 2 mL glass HPLC vials.

  • Acid Addition: Add equimolar amounts of weak organic acids (e.g., citric acid, maleic acid, tartaric acid) dissolved in 1 mL of an ethanol/water mixture (50:50 v/v).

  • Evaporation: Remove the solvent under a gentle stream of nitrogen at room temperature. Do not use heat, as thermal stress combined with mild acidity can prematurely cleave the MOM group.

  • Solubility Assessment (Shake-Flask): Add 500 µL of deionized water to the dried salts. Agitate the vials at 300 rpm for 24 hours at 25°C.

  • Self-Validation (HPLC Analysis): Centrifuge the suspensions at 10,000 x g for 10 minutes. Dilute the supernatant 1:100 in your mobile phase. Analyze via HPLC-UV using a C18 column.

    • Critical Checkpoint: Ensure your chromatographic method provides baseline resolution between the intact API and the des-MOM degradation product. Calculate the concentration of the intact API against a standard curve.

Protocol 2: Phase-Solubility Profiling with HP-β-CD

This protocol determines the complexation efficiency and maximum solubilization capacity using cyclodextrins.

  • Matrix Preparation: Prepare aqueous solutions of HP-β-CD ranging from 0 to 50 mM in a pH 7.4 phosphate buffer.

  • API Saturation: Add an excess amount of the free base (e.g., 50 mg) to 2 mL of each cyclodextrin solution.

  • Equilibration: Seal the vials tightly and shake continuously on an orbital shaker at 25°C for 48 hours to ensure thermodynamic equilibrium is reached.

  • Filtration: Filter the suspensions through a 0.22 µm PTFE syringe filter. Crucial: Discard the first 0.5 mL of the filtrate to account for potential adsorption of the highly lipophilic free base to the filter membrane.

  • Quantification: Analyze the filtrate via HPLC. Plot the dissolved API concentration (mM) against the HP-β-CD concentration (mM). A linear slope (A_L type graph) indicates a 1:1 host-guest complex, allowing you to calculate the K1:1​ stability constant.

References
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[Link]

  • Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217.[Link]

  • Radu, C. D., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 15(4), 1180.[Link]

  • Gupta, D., et al. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 23(7), 1719.[Link]

  • Paulekuhn, G. S., Dressman, J. B., & Saal, C. (2007). Trends in active pharmaceutical ingredient salt selection based on analysis of the Orange Book database. Journal of Medicinal Chemistry, 50(26), 6665-6672.[Link]

Optimization

Technical Support Center: Optimizing LLE of 1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine from Plasma

Last Updated: 2026-03-27 Welcome to the technical support guide for the liquid-liquid extraction (LLE) of 1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine from plasma. This document provides a comprehensive framework...

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Author: BenchChem Technical Support Team. Date: April 2026

Last Updated: 2026-03-27

Welcome to the technical support guide for the liquid-liquid extraction (LLE) of 1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine from plasma. This document provides a comprehensive framework for developing, optimizing, and troubleshooting your extraction protocol. It is designed for researchers, scientists, and drug development professionals who require a robust and reliable method for sample preparation prior to quantitative analysis, typically by LC-MS/MS.

Analyte Physicochemical Profile (Predicted)

Since 1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine is a novel compound, empirical data is not yet publicly available. However, its structure allows for scientifically sound predictions of its key physicochemical properties, which are fundamental to designing an effective LLE protocol.[1]

PropertyPredicted Value/RangeRationale & Impact on LLE Strategy
Chemical Structure Chemical Structure of 1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amineThe structure contains a primary amine, making the molecule basic. It has both polar (pyrazole, ether, amine) and non-polar (propyl chain) regions, suggesting moderate polarity.
pKa (Primary Amine) 9.5 - 10.5The primary amine is the most basic functional group. To ensure the analyte is in its neutral, non-ionized state for extraction into an organic solvent, the pH of the aqueous plasma sample must be adjusted to be at least 2 units higher than the pKa.[2][3][4] A target pH of ≥11.5 is recommended.
LogP (Octanol-Water Partition Coefficient) 1.5 - 2.5This estimated LogP suggests the neutral form of the analyte is moderately lipophilic and will partition favorably into a water-immiscible organic solvent of intermediate polarity.[5] Solvents like methyl tert-butyl ether (MTBE) or ethyl acetate are excellent starting points.[6]
Form in Plasma (pH ~7.4) Predominantly Cationic (Protonated)At physiological pH, the amine group will be protonated (BH+), making the analyte highly water-soluble and preventing its direct extraction. This necessitates the critical pH adjustment step.

Core Extraction Protocol & Workflow

This section outlines a robust baseline protocol for the LLE of our target analyte. This protocol is designed as a starting point for optimization and should be validated according to regulatory guidelines such as those from the FDA or ICH M10.[7][8]

Experimental Workflow Diagram

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Plasma 100 µL Plasma Sample IS Add Internal Standard (IS) Plasma->IS Vortex1 Vortex Briefly IS->Vortex1 pH_Adjust Add 25 µL 2M NaOH (pH > 11.5) Vortex1->pH_Adjust Solvent Add 600 µL MTBE pH_Adjust->Solvent Vortex2 Vortex Vigorously (2 min) Solvent->Vortex2 Centrifuge Centrifuge (4000g, 5 min) Vortex2->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Evaporate Evaporate to Dryness (N2 Stream) Transfer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: General workflow for liquid-liquid extraction from plasma.

Step-by-Step Methodology
  • Sample Aliquoting : In a 1.5 mL polypropylene microcentrifuge tube, add 100 µL of plasma sample, quality control (QC) sample, or calibration standard.

  • Internal Standard (IS) Addition : Add the internal standard (ideally a stable isotope-labeled version of the analyte) and briefly vortex.

  • pH Adjustment : Add 25 µL of 2M Sodium Hydroxide (NaOH) to the plasma sample. Vortex for 10 seconds. This step is critical to deprotonate the analyte's primary amine, converting it to its neutral, more organic-soluble form.[2][3][9]

  • Solvent Addition : Add 600 µL of methyl tert-butyl ether (MTBE). The 6:1 solvent-to-sample ratio is a common starting point to ensure efficient extraction.[5][10]

  • Extraction : Cap the tube and vortex vigorously for 2 minutes to maximize the surface area contact between the aqueous and organic phases, allowing the analyte to partition into the MTBE.

  • Phase Separation : Centrifuge the tubes at 4000 x g for 5 minutes at 4°C. This will create a sharp interface between the upper organic layer and the lower aqueous/protein layer.[11]

  • Supernatant Transfer : Carefully pipette the upper organic layer (~500 µL) into a clean tube, being careful not to disturb the aqueous layer or the protein pellet at the interface.

  • Evaporation : Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 35-40°C.

  • Reconstitution : Reconstitute the dried extract in 100 µL of the initial LC-MS mobile phase. Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Analysis : Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Frequently Asked Questions (FAQs)

Q1: Why is pH adjustment so critical for this specific analyte?

A1: The analyte possesses a primary amine group, which is basic.[11] At the physiological pH of plasma (~7.4), this amine is protonated (positively charged), making the molecule highly soluble in the aqueous plasma matrix. To extract it into an immiscible organic solvent, we must neutralize this charge. By raising the pH to be at least two units above the analyte's pKa (predicted to be ~9.5-10.5), we shift the equilibrium to the neutral form, which is significantly less polar and readily partitions into the organic phase.[2][3][4]

Q2: What is the best initial organic solvent to use?

A2: Based on the predicted moderate LogP of the analyte, a solvent of intermediate polarity is recommended. Methyl tert-butyl ether (MTBE) is an excellent first choice due to its low miscibility with water, good extraction efficiency for moderately polar bases, and relatively clean extracts.[10] Other solvents to consider during optimization include ethyl acetate or a mixture of a non-polar solvent with a more polar modifier, such as Hexane:Isoamyl Alcohol (98:2 v/v).[6]

Q3: What are "matrix effects" and how can LLE help minimize them?

A3: Matrix effects are the alteration of analyte ionization efficiency in the mass spectrometer source due to co-eluting endogenous components from the biological sample, such as phospholipids.[2][12] This can cause ion suppression or enhancement, leading to inaccurate and imprecise results.[13][14] LLE is an effective technique for minimizing matrix effects because many highly polar interfering components (like salts and proteins) and highly non-polar components (like lipids) have low solubility in the selected extraction solvent, providing a cleaner extract compared to simpler methods like protein precipitation.[15]

Q4: My analyte recovery is low. What is the first thing I should check?

A4: The first and most critical parameter to verify is the pH of the aqueous phase after adding the base. Use a micro-pH probe or pH paper on a surrogate sample to confirm that the pH is robustly above 11.5. Incomplete pH adjustment is the most common reason for low recovery of basic compounds.[16] If the pH is correct, the next steps are to investigate the choice of solvent and the extraction mechanics (e.g., vortexing time/intensity).

Troubleshooting Guide

This guide addresses common problems encountered during the liquid-liquid extraction of 1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine from plasma.

Troubleshooting Decision Tree

Caption: Decision tree for troubleshooting common LLE issues.

Detailed Problem/Solution Table
ProblemPotential CauseRecommended Solution & Explanation
Low or Inconsistent Analyte Recovery 1. Incorrect pH of Aqueous Phase: The sample pH is not high enough to fully neutralize the analyte.[16]Action: Prepare a test sample and physically measure the pH after base addition to confirm it is ≥11.5. If not, increase the concentration or volume of the base.
2. Suboptimal Solvent Choice: The chosen solvent's polarity does not perfectly match the analyte's, leading to poor partitioning.[17]Action: Test alternative solvents. Create a small panel including Ethyl Acetate, Dichloromethane (DCM), and mixtures like Hexane/Ethyl Acetate (90:10). Evaluate both recovery and extract cleanliness.[6]
3. Insufficient Mixing/Equilibration Time: The analyte has not had sufficient time or energy to move from the aqueous to the organic phase.Action: Increase vortexing time to 3-5 minutes. Ensure the vortex setting creates a large funnel between the phases. Alternatively, use a flatbed shaker for a longer period (15-20 min).
4. Analyte Degradation: The analyte may be unstable at the high pH required for extraction.[17]Action: Perform a stability test. Spike the analyte into a basified plasma matrix and let it sit for the duration of the extraction process before extracting. If degradation is observed, minimize the time between base addition and solvent addition.
Emulsion Formation 1. High Lipid/Protein Content: Samples from certain populations or non-fasted subjects can contain high levels of lipids, which act as surfactants.[18]Action 1 (Mechanical): Increase centrifugation speed (e.g., to >10,000 x g) and/or time to physically break the emulsion.[19][20] Chilling the sample during centrifugation can also help. Action 2 (Chemical - "Salting Out"): Add a small amount of saturated sodium chloride (brine) or solid sodium sulfate. This increases the ionic strength of the aqueous layer, making the organic solvent even less miscible and helping to break the emulsion.[18][19]
2. Excessive Agitation: Very high-speed vortexing can sometimes create a stable emulsion.[19]Action: Replace vigorous vortexing with gentle, consistent mixing, such as end-over-end rocking for 15-20 minutes. This reduces the energy put into the system while still allowing for efficient partitioning.[18]
High Matrix Effects (Ion Suppression/Enhancement) 1. Co-extraction of Phospholipids: The chosen solvent is too polar and is extracting interfering phospholipids along with the analyte.Action 1 (Solvent Change): Switch to a less polar solvent. For example, if you are using ethyl acetate, try MTBE or a mixture of heptane and ethyl acetate. Action 2 (Back-Extraction): Perform a "back-extraction." After the initial extraction, transfer the organic layer and extract it with a fresh acidic aqueous solution (e.g., 0.1M HCl). The basic analyte will become charged and move into the new aqueous phase, leaving neutral interferences behind. Then, basify this new aqueous phase and perform a second LLE. This significantly cleans up the sample.[1][5]
Poor Reproducibility (%CV > 15%) 1. Inconsistent Pipetting: Small variations in the volumes of plasma, IS, base, or solvent can lead to significant variability.Action: Ensure all pipettes are properly calibrated. Use reverse-pipetting for viscous fluids like plasma. Pay close attention to technique.
2. Variable Evaporation/Reconstitution: Inconsistent drying or failure to fully re-dissolve the analyte can introduce variability.Action: Ensure samples are evaporated to complete dryness but not "baked." When reconstituting, vortex thoroughly and visually inspect to ensure no residue remains. Using a reconstitution solvent with a higher organic content can improve solubility.

References

  • Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis - PubMed.
  • Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples - Sigma-Aldrich.
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International.
  • Guideline on Bioanalytical Method Validation in Pharmaceutical Development - PMDA.
  • Minimizing matrix effects while preserving throughput in LC–MS/MS bioanalysis.
  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International.
  • Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions - K-Jhil.
  • Computer-assisted optimization of liquid-liquid extraction for HPLC analysis of domperidone and pantoprazole in human plasma - AKJournals.
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
  • bioanalytical method validation and study sample analysis m10 - ICH.
  • Reconsideration of sample pH adjustment in bioanalytical liquid-liquid extraction of ionisable compounds | Request PDF - ResearchGate.
  • High throughput extraction of drugs from biological fluids using an improved supported liquid extraction plate.
  • Reconsideration of sample pH adjustment in bioanalytical liquid-liquid extraction of ionisable compounds - PubMed.
  • Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture - CDN.
  • Low recovery of 1-Aminohydantoin-d2 hydrochloride in extraction - Benchchem.
  • Bioanalytical Method Development: Blood Specimen - BioPharma Services.
  • ICH M10: JBF Workshop Report - PowerPoint プレゼンテーション.
  • Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach - PMC.
  • DRAFT WORKING DOCUMENT FOR COMMENTS BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS.
  • Liquid-Liquid Extraction Techniques Principles and Optimisation - Element Lab Solutions.
  • Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components | ACS Omega - ACS Publications.
  • Liquid-liquid extraction solvent selection for comparing illegal drugs in whole blood and dried blood spot with LC-MS-MS - PubMed.
  • Liquid–Liquid Extraction for Recovering Low Margin Chemicals: Thinking beyond the Partition Ratio | Industrial & Engineering Chemistry Research - ACS Publications.
  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols | LCGC International.
  • Troubleshooting Low Recovery Rates in Chromatographic Analysis - WelchLab.
  • Tackling emulsions just got easier - Biotage.
  • Extraction of Drugs and Metabolites from Biological Matrices - International Journal of Pharmaceutical Sciences.
  • Extraction induced by emulsion breaking for determination of Ba, Ca, Mg and Na in crude oil by inductively coupled plasma optical emission spectrometry | Request PDF - ResearchGate.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Binding Affinity in 1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to characterize the in vitro binding affinity of complex pharmacophores.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to characterize the in vitro binding affinity of complex pharmacophores. The compound 1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine presents a unique "perfect storm" for assay artifacts. It combines a pyrazole core, an acid-labile methoxymethyl (MOM) protecting group, and a highly basic primary amine (the propan-2-amine side chain).

This guide provides a causality-driven, self-validating framework to diagnose and resolve low or erratic binding affinity across Surface Plasmon Resonance (SPR), TR-FRET, and radioligand binding assays.

Part 1: Chemical Stability & The MOM Group Paradox

Q: Why does my compound show high affinity in silico or in cell-based assays, but completely fails in my biochemical binding assay?

A: The most common culprit is the unintended degradation of your compound during the assay.

  • Causality: The Methoxymethyl (MOM) group is an acetal-type moiety. While highly stable under basic conditions, it is notoriously susceptible to hydrolysis in acidic aqueous environments[1]. If your assay buffer drops below pH 6.0 (e.g., acetate buffers often used in SPR immobilization), the MOM group will slowly cleave over the course of the experiment, releasing formaldehyde and methanol, and leaving behind an unprotected 1H-pyrazole[2].

  • Consequence: You are no longer testing your intended compound. The deprotected pyrazole has a completely different steric profile, dipole moment, and hydrogen-bonding capacity, which usually results in a massive drop in target affinity.

MOM_Hydrolysis A 1-(1-(MOM)-1H-pyrazol-3-yl)propan-2-amine (Intact Ligand) B Acidic Buffer (pH < 6.0) A->B C Protonation of MOM Oxygen B->C D Cleavage of N-C Bond C->D E 1H-pyrazol-3-ylpropan-2-amine (Deprotected Ligand) D->E Loss of Affinity F Formaldehyde + Methanol (Reactive Byproducts) D->F Assay Interference

Caption: Chemical degradation pathway of the MOM-protected pyrazole in acidic assay buffers.

Part 2: Target-Ligand Interactions & Primary Amine Protonation

Q: How does buffer pH affect the binding of the propan-2-amine moiety?

A: The protonation state of your ligand is just as critical as the folding of your target protein.

  • Causality: The propan-2-amine side chain contains a primary amine with a pKa of approximately 9.5. The binding affinity of such pharmacophores (often targeting GPCRs or kinases) heavily relies on the amine being protonated to form a crucial electrostatic salt bridge with conserved acidic residues (like aspartate or glutamate) in the target's binding pocket.

  • Consequence: If your assay buffer pH is too high (pH > 8.0), a significant fraction of the amine becomes deprotonated. This abolishes the required electrostatic interaction, resulting in artificially low affinity.

Part 3: Assay-Specific Artifacts (SPR & TR-FRET)

Q: Why am I getting a "flatline" or irreversible binding signal in SPR when using this compound as an analyte?

A: You are likely observing covalent cross-linking rather than reversible kinetic binding.

  • Causality: In SPR, CM5 dextran chips are typically activated using EDC/NHS chemistry. If the chip surface is not completely quenched with a blocking agent like 1M ethanolamine, the primary amine of your propan-2-amine compound will act as a strong nucleophile. It will covalently bond to the residual NHS esters on the chip[3].

  • Consequence: This results in a false "irreversible binding" curve (zero dissociation) or a rapid depletion of free analyte, which kinetic fitting software will misinterpret as non-specific binding or extremely poor affinity.

Part 4: Data Presentation & Troubleshooting Matrix

Use the following matrix to cross-reference your assay conditions against known failure modes for this specific compound class.

Assay ParameterConditionChemical State of LigandExpected Affinity ImpactTroubleshooting Action
Buffer pH (Acidic) pH 5.0 - 5.5MOM group hydrolysis (Deprotected Pyrazole)Severe Loss (10x - 100x ↓)Shift to pH 7.4 HEPES/Tris buffer.
Buffer pH (Basic) pH 8.5+Primary amine deprotonationModerate to Severe LossMaintain pH 7.0 - 7.4 to ensure >99% protonation.
SPR Quenching Incomplete EthanolamineCovalent attachment to CM5 chipFalse Irreversible BindingExtend 1M Ethanolamine quench to 7-10 mins.
DMSO Tolerance < 1% DMSOAggregation / Poor SolubilityApparent Low AffinityOptimize DMSO to 2-5%; run a solvent correction curve.

Part 5: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must validate its own assumptions. Implement these step-by-step methodologies to isolate the root cause of your low affinity.

Protocol 1: Self-Validating pH-Stability Binding Assay (TR-FRET/Radioligand)

This protocol ensures you are actually testing the MOM-protected compound, not a degraded byproduct.

  • Compound Preparation: Dissolve 1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine in 100% anhydrous DMSO to create a 10 mM stock.

  • Buffer Dilution: Dilute the compound to a 10 µM working concentration in two parallel buffers: Buffer A (pH 5.5 Acetate) and Buffer B (pH 7.4 HEPES).

  • Incubation & LC-MS Validation (Critical Step): Incubate both solutions at room temperature for 2 hours (simulating the assay duration). Before adding your target protein, inject a 1 µL aliquot of each into an LC-MS.

    • Causality Check: Buffer A will likely show a mass shift corresponding to the loss of the MOM group (-44 Da), whereas Buffer B must show the intact parent mass. If Buffer B shows degradation, check your water source for acidity.

  • Binding Readout: Proceed with the binding assay using only the buffer system that passed the LC-MS validation step.

Protocol 2: SPR Optimization for Primary Amine Analytes

This protocol prevents the primary amine from ruining your kinetic data via covalent artifact generation.

  • Surface Activation: Activate the CM5 chip using standard EDC/NHS chemistry (1:1 ratio) at a flow rate of 10 µL/min for 7 minutes.

  • Ligand Immobilization: Inject your target protein (ligand) diluted in 10 mM Sodium Acetate (pH optimized below the protein's pI) until the desired RU level is reached.

  • Extended Quenching (Critical Step): Inject 1M Ethanolamine-HCl (pH 8.5) for an extended duration of 10 minutes (longer than the standard 7 minutes).

    • Validation Check: Perform a "blank" injection of your propan-2-amine analyte over the reference flow cell at your highest intended concentration. If the response does not return to baseline after the dissociation phase, your quench was incomplete, and the amine is covalently reacting[3]. Repeat the ethanolamine quench until the reference cell shows no permanent RU increase.

  • Analyte Injection: Once the baseline is stable, proceed with multi-cycle or single-cycle kinetic injections.

SPR_Workflow Start Start SPR Assay Analyte: Primary Amine Q1 Is the CM5 Chip fully quenched? Start->Q1 A1 Covalent attachment of analyte (False irreversible binding) Q1->A1 No Q2 Quench with 1M Ethanolamine-HCl (pH 8.5) for 7-10 mins Q1->Q2 Yes A1->Q2 Fix Q3 Is Baseline stable? Q2->Q3 A2 Proceed to Kinetic Titration Q3->A2 Yes A3 Check for Non-Specific Binding (NSB) Add 0.05% Tween-20 / BSA Q3->A3 No A3->Q3 Optimize Buffer

Caption: SPR troubleshooting workflow to prevent covalent attachment of primary amine analytes.

References
  • BiteSizeBio. "Surface Plasmon Resonance Troubleshooting - SPR Assay Advice." BiteSizeBio. Available at:[Link]

  • OpenLabNotebooks. "Efficient Synthesis of Acyclic and Cyclic Pyrazoles for Evaluation as Antiviral nsp2 Protease Inhibitors." OpenLabNotebooks. Available at:[Link]

Sources

Optimization

Technical Support Center: A Guide to Reducing Synthetic Impurities in the Batch Scale-Up of 1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine

Welcome to the technical support center for the synthesis of 1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the com...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this synthesis while maintaining high purity. In pharmaceutical development, controlling impurities is not just a matter of optimizing yield; it is a critical aspect of ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] The presence of unwanted substances can significantly impact a drug's performance and safety profile.[1][2]

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format. We will delve into the specific challenges you may encounter during the multi-step synthesis of this compound, from pyrazole ring formation to the final reductive amination, with a focus on practical, field-proven solutions.

I. Overall Synthesis and Impurity Hotspots

The synthesis of 1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine can be conceptualized in three primary stages, each with its own set of potential impurity-forming side reactions. Understanding these stages is crucial for developing a robust process.

cluster_0 Stage 1: Pyrazole Ring Formation cluster_1 Stage 2: N-Alkylation (MOM Protection) cluster_2 Stage 3: Side Chain Formation A 1,3-Dicarbonyl Compound + Hydrazine B 3-substituted Pyrazole A->B Knorr Synthesis I1 Impurity: Regioisomers B->I1 C 3-substituted Pyrazole + MOM-Cl B->C Proceed to Protection D N-MOM Protected Pyrazole C->D Base, Solvent I2 Impurity: N1/N2 Regioisomers D->I2 I3 Impurity: Di-alkylation D->I3 E N-MOM Pyrazole Ketone + NH3 source D->E Proceed to Side Chain Synthesis F 1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine E->F Reductive Amination I4 Impurity: Residual Imine F->I4 I5 Impurity: Over-alkylation Products F->I5

Caption: Synthetic workflow and key impurity formation stages.

II. Stage 1: Pyrazole Ring Formation - Controlling Regioisomers

The foundation of the target molecule is the pyrazole ring, typically formed via a Knorr-type synthesis.[3] A common challenge at this stage is the formation of regioisomers, especially when using unsymmetrical 1,3-dicarbonyl compounds.[1][4]

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in pyrazole synthesis and why are they a significant problem?

A1: Regioisomers are structural isomers that differ in the placement of substituents on the pyrazole ring.[1] For instance, reacting an unsymmetrical diketone with a substituted hydrazine can result in two different products depending on which carbonyl group the hydrazine initially attacks.[4] These isomers often have very similar physical properties, making them difficult to separate. In a pharmaceutical context, different regioisomers can have vastly different biological activities and toxicological profiles, making strict control over their formation essential.[1]

Q2: How can I control the formation of regioisomers during the initial pyrazole synthesis?

A2: Regioselectivity is governed by a combination of steric and electronic factors of your starting materials and the reaction conditions.[1][4]

  • Steric Hindrance: Bulky groups on the 1,3-dicarbonyl compound can direct the initial nucleophilic attack of hydrazine to the less sterically hindered carbonyl group.[1]

  • Electronic Effects: Electron-withdrawing groups can make a nearby carbonyl carbon more electrophilic and thus more susceptible to attack.[4]

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can favor kinetic control, potentially increasing the formation of one regioisomer over the other.[1]

    • Solvent: The use of certain solvents, like fluorinated alcohols, has been shown to influence the reaction pathway through their unique hydrogen-bonding properties, thereby improving regioselectivity.[4]

Troubleshooting Guide: Managing Regioisomer Formation

Issue: My reaction produces a mixture of pyrazole regioisomers that are difficult to separate.

Troubleshooting Workflow:

cluster_0 Process Optimization cluster_1 Purification Strategy start Regioisomer Mixture Detected cond1 Modify Reaction Conditions start->cond1 Proactive Approach cond2 Optimize Separation start->cond2 Reactive Approach opt1 Lower Temperature cond1->opt1 opt2 Change Solvent (e.g., HFIP) cond1->opt2 opt3 Use Directing Protecting Group cond1->opt3 end Proceed to N-Alkylation opt3->end Desired Isomer Achieved pur1 Fractional Recrystallization cond2->pur1 pur2 Preparative HPLC/SFC cond2->pur2 pur3 Column Chromatography with Modified Silica cond2->pur3 pur3->end Pure Isomer Isolated

Caption: Decision tree for addressing regioisomer formation.

Protocol: Separation of Regioisomers by Column Chromatography

  • TLC Analysis: Systematically screen various solvent systems (e.g., gradients of hexane/ethyl acetate, dichloromethane/methanol) using Thin Layer Chromatography (TLC) to identify an eluent that provides the best possible separation between the two isomer spots.[1]

  • Column Preparation: Pack a flash chromatography column with silica gel. To improve separation of polar compounds, consider neutralizing the silica gel by preparing the slurry with a small amount of a non-polar amine, such as triethylamine (typically 0.1-1% v/v), in the eluent.

  • Elution: Carefully load the crude mixture onto the column and elute slowly with the optimized solvent system. Maintaining a consistent flow rate is key to achieving good separation.

  • Fraction Collection: Collect small fractions and analyze them by TLC to identify those containing the pure desired isomer.

III. Stage 2: N-Alkylation with Methoxymethyl (MOM) Chloride

The introduction of the methoxymethyl (MOM) group is a critical step. However, the unsymmetrical nature of the pyrazole ring means this reaction can also lead to a mixture of N1 and N2 regioisomers.

Frequently Asked Questions (FAQs)

Q3: What are the primary challenges during the N-alkylation of my 3-substituted pyrazole?

A3: The main challenges are controlling regioselectivity (alkylation at the N1 versus the N2 position) and preventing side reactions.[5] The outcome is highly dependent on factors like the choice of base, solvent, and the steric and electronic properties of the substituent at the 3-position of the pyrazole.[5]

Q4: How do I control which nitrogen atom is alkylated?

A4: You can influence the regioselectivity through careful selection of your reaction conditions:

  • Base and Solvent System: The combination of potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is often effective for directing alkylation to the N1 position.[5] Stronger bases like sodium hydride (NaH) may lead to different selectivity.

  • Steric Hindrance: A bulky substituent on the pyrazole ring can sterically hinder one of the nitrogen atoms, directing the incoming MOM group to the other, less hindered nitrogen.[5]

Q5: My MOM group is being cleaved during workup or purification. What is causing this?

A5: The MOM group is an acetal and is sensitive to acidic conditions.[6] Standard silica gel is slightly acidic and can cause the hydrolysis of the MOM group during column chromatography.[6] Acidic workup conditions, such as washing with saturated ammonium chloride (NH₄Cl), can also lead to deprotection.

Troubleshooting Guide: N-Alkylation and MOM Group Stability
Problem Potential Cause Recommended Solution
Formation of N1/N2 Isomers Suboptimal base/solvent combination.Systematically screen bases (e.g., K₂CO₃, Cs₂CO₃, NaH) and polar aprotic solvents (e.g., DMF, DMSO, acetonitrile). The K₂CO₃/DMSO system is a good starting point for favoring N1 alkylation.[5][7]
Low Yield of Alkylated Product Poor reactivity of the alkylating agent or poor solubility.Ensure your MOM-Cl is fresh and not hydrolyzed. If using an alkyl chloride, consider switching to the more reactive bromide or iodide equivalent. Ensure all reactants are fully dissolved; you may need to gently heat the reaction mixture.[5]
MOM Group Cleavage During Purification Acidic nature of standard silica gel.Neutralize your silica gel by preparing the slurry with 0.1-1% triethylamine in your eluent. Alternatively, use neutral alumina for chromatography.[6]
Di-alkylation Product Observed Use of an excessively strong base or harsh conditions.Use a milder base like K₂CO₃ instead of NaH. Ensure you are using the correct stoichiometry of reagents.

IV. Stage 3: Reductive Amination for Side Chain Formation

The final stage involves the formation of the propan-2-amine side chain, typically via reductive amination of the corresponding ketone. This reaction converts a carbonyl group to an amine through an intermediate imine.[8]

Frequently Asked Questions (FAQs)

Q6: I'm seeing an impurity that corresponds to the imine intermediate in my final product. How can I drive the reaction to completion?

A6: The presence of residual imine is a common issue and indicates incomplete reduction.[9] Here are several strategies to improve the conversion:

  • Choice of Reducing Agent: While sodium borohydride (NaBH₄) can be used, it can also reduce the starting ketone.[10] A more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) is often preferred as they selectively reduce the protonated imine (iminium ion) over the ketone.[11][12]

  • pH Control: The reaction is typically carried out under weakly acidic conditions (pH 4-6). This is crucial because the formation of the imine from the ketone and amine is favored by the removal of water, and the reduction step requires the imine to be protonated.[12] Adding a small amount of acetic acid can be beneficial.

  • Reaction Time and Temperature: If the reaction is sluggish, consider increasing the reaction time or gently warming the mixture.[9]

Q7: How can I purify my final amine product away from unreacted starting materials and the imine intermediate?

A7: An acid-base liquid-liquid extraction is a highly effective method for purifying amines.

  • Extraction: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate). Wash with an acidic aqueous solution (e.g., 1M HCl). The basic amine product will be protonated and move into the aqueous layer, while unreacted ketone and the imine (which is a weaker base) will remain in the organic layer.

  • Isolation: Separate the aqueous layer, then basify it with a strong base (e.g., NaOH) to a pH > 10.[3] This deprotonates the amine, making it insoluble in water.

  • Final Extraction: Extract the free amine back into an organic solvent. Dry the organic layer, filter, and concentrate to obtain the purified product.[3]

Troubleshooting Guide: Reductive Amination

Issue: Poor conversion to the desired amine and difficulty in purification.

Problem Potential Cause Recommended Solution
Residual Imine Impurity Incomplete reduction.Switch to a more selective reducing agent like NaBH₃CN or STAB. Ensure the reaction pH is weakly acidic to facilitate iminium ion formation. Try adding a few drops of glacial acetic acid.[9][12]
Low Overall Yield The equilibrium between the ketone/amine and the imine does not favor the imine.Add a dehydrating agent, such as molecular sieves, to the reaction mixture to remove water and drive the equilibrium towards imine formation.
Difficulty Separating Product from Imine Similar polarities of the amine and imine.Utilize an acid-base extraction as described in Q7. For very challenging separations, consider converting the amine to its hydrochloride salt for easier handling and purification by recrystallization.[2]
Side Reactions with NaBH₄ NaBH₄ is reducing the starting ketone in addition to the imine.Add the NaBH₄ only after allowing sufficient time for complete imine formation.[10] Alternatively, use NaBH₃CN which will not significantly reduce the ketone at neutral pH.[11]

V. References

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]

  • New Synthesis of 3-Methoxy-4-substituted Pyrazole Derivatives. ResearchGate. Available at: [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. Available at: [Link]

  • Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. ACS Publications. Available at: [Link]

  • Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. ACS Publications. Available at: [Link]

  • Technical Considerations for Scale-Up of Imine Reductase Catalyzed Reductive Amination: A Case Study. ResearchGate. Available at: [Link]

  • Synthesis and Crystal Structure of 1-Methoxymethyl-3,4,5-trinitropyrazole. Atlantis Press. Available at: [Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. ACS Publications. Available at: [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC. Available at: [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC. Available at: [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. Available at: [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. ResearchGate. Available at: [Link]

  • Reductive amination. Wikipedia. Available at: [Link]

  • Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Struggling with Reductive Amination: Tips for Isolating My Amine Product? Reddit. Available at: [Link]

  • Reductive amination difficulties - poor conversion. Reddit. Available at: [Link]

  • I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? ResearchGate. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Reductive Amination. Chemistry Steps. Available at: [Link]

  • Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Myers Chem 115. Harvard University. Available at: [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. Available at: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. Available at: [Link]

  • Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. PMC. Available at: [Link]

  • Methoxymethyl ether. Wikipedia. Available at: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. Available at: [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]

  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing. Available at: [Link]

  • MOM Protecting Group: MOM Protection & Deprotection Mechanism –. Total Synthesis. Available at: [Link]

  • The synthesis of pyrazole derivatives from hydrazone using Amberlyst A26 resin under ultrasonic radiation. Growing Science. Available at: [Link]

  • 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and the corresponding methyl ester. PMC. Available at: [Link]

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available at: [Link]

  • 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Turkish Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

Troubleshooting

stabilizing 1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine in DMSO stock solutions

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals working with 1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals working with 1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine .

Formulating this specific compound in Dimethyl Sulfoxide (DMSO) presents a complex stability challenge due to the molecule's dual reactivity. Below, we dissect the chemical causality of these degradation pathways, provide troubleshooting FAQs, and outline self-validating protocols to ensure the integrity of your stock solutions.

Mechanistic Insights: The Dual Vulnerability

1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine contains two highly sensitive functional groups:

  • A Nucleophilic Primary Amine: The propan-2-amine moiety is highly reactive toward electrophiles.

  • An Acid-Sensitive Protecting Group: The methoxymethyl (MOM) group on the pyrazole ring is an acetal-ether, rendering it highly labile under acidic conditions[1][2].

While DMSO is widely considered an inert, aprotic solvent, it is prone to autocatalytic decomposition—especially when exposed to trace water, heat, or light. This decomposition generates reactive byproducts, primarily formic acid and formaldehyde [3][4].

This creates a destructive feedback loop:

  • The generated formic acid lowers the pH of the solution, catalyzing the cleavage of the MOM group[2][4].

  • MOM cleavage yields the deprotected pyrazole, methanol, and additional formaldehyde.

  • The formaldehyde (from both DMSO degradation and MOM cleavage) acts as a potent electrophile, reacting with the primary amine to form inactive Schiff bases (imines) or driving Mannich-type reductive methylations[5][6].

Degradation DMSO DMSO Solvent Degradants Formic Acid + Formaldehyde DMSO->Degradants Autocatalytic Decomposition MOM_Cleavage MOM Group Cleavage Degradants->MOM_Cleavage Formic Acid (Acidic pH) Schiff_Base Schiff Base Formation Degradants->Schiff_Base Formaldehyde (Electrophile) Compound 1-(1-(MOM)-1H-pyrazol-3-yl) propan-2-amine Compound->MOM_Cleavage Compound->Schiff_Base Primary Amine (Nucleophile) MOM_Cleavage->Schiff_Base Formaldehyde Release Inactive Degraded Products MOM_Cleavage->Inactive Deprotected Pyrazole Schiff_Base->Inactive

Causal pathway of 1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine degradation in DMSO.

Troubleshooting & FAQs

Q1: Why does the purity of my compound drop significantly after just a few freeze-thaw cycles in DMSO? A: Freeze-thaw cycles introduce atmospheric condensation (water) into the DMSO stock. Trace water acts as a catalyst for the autocatalytic decomposition of DMSO into formic acid and formaldehyde[3][7]. The primary amine on your compound reacts rapidly with this formaldehyde to form an imine[5]. Because this reaction is irreversible under standard assay conditions, the active pharmaceutical ingredient (API) is permanently lost.

Q2: I detected a deprotected pyrazole species and trace methanol in my LC-MS. How did the MOM group come off in a "neutral" solvent? A: DMSO is only nominally neutral. As it degrades, the accumulation of formic acid lowers the apparent pH of the local microenvironment[4]. Because the MOM group is highly sensitive to acid-catalyzed hydrolysis[1][2], it cleaves to yield the deprotected pyrazole, methanol, and formaldehyde.

Q3: Can I add a base to neutralize the formic acid and protect the MOM group? A: Yes, but this requires extreme precision. Adding a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) at very low concentrations (e.g., 0.1% v/v) can neutralize trace formic acid and stabilize the MOM group. However, excess base can catalyze unwanted aza-Michael additions or other side reactions if electrophilic impurities are present[8][9]. The preferred method is strictly preventing acid formation via anhydrous, inert storage.

Quantitative Data: Stability Matrix

To guide your experimental design, the following table summarizes the expected stability profile of 1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine in DMSO under various conditions, synthesized from analogous primary amine and MOM-protected stability behaviors[10][11][12].

Storage ConditionSolvent QualityAtmosphereEstimated Stability (>95% Purity)Primary Degradant Observed
Room Temp (25°C) Standard DMSOAmbient Air< 48 HoursSchiff Base (Imine)
4°C (Fridge) Standard DMSOAmbient Air1 - 2 WeeksSchiff Base + Deprotected Pyrazole
-20°C (Freezer) Anhydrous DMSOAmbient Air1 - 3 MonthsDeprotected Pyrazole
-80°C (Deep Freeze) Anhydrous DMSOArgon Purged> 6 MonthsNone (Stable)
Multiple Freeze-Thaw Standard DMSOAmbient Air< 24 HoursComplex Mixture / Polymerization

Experimental Protocols: Self-Validating Systems

To guarantee reproducibility, implement the following step-by-step methodologies. These protocols are designed as self-validating systems to ensure chemical integrity before biological screening.

Protocol 1: Preparation of Ultra-Stable Anhydrous Stock Solutions

This protocol eliminates the causal factors of degradation: water, oxygen, and thermal cycling.

  • Desiccation: Lyophilize the solid 1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine for 12 hours prior to dissolution to remove surface moisture.

  • Solvent Selection: Use strictly newly opened, sealed ampoules of anhydrous DMSO. Self-Validation Step: Verify water content is ≤0.005% using Karl Fischer titration before use.

  • Dissolution: Dissolve the compound to the desired stock concentration (e.g., 10 mM) inside a nitrogen or argon-purged glovebox. Vortex gently. Do not sonicate , as localized cavitation heat accelerates DMSO breakdown.

  • Aliquoting: Dispense the stock solution into single-use amber glass vials (e.g., 20-50 µL per vial) to protect from light and entirely prevent freeze-thaw condensation.

  • Inert Gas Purging: Overlay the headspace of each vial with a gentle stream of Argon gas before sealing with PTFE-lined caps.

  • Storage: Immediately transfer the sealed aliquots to a -80°C freezer[11].

Workflow S1 Lyophilize Compound (Remove Trace H2O) S2 Dissolve in Anhydrous DMSO (<0.005% Water) S1->S2 S3 Aliquot into Single-Use Vials S2->S3 S4 Argon Purge & Seal (Prevent Oxidation) S3->S4 S5 Store at -80°C (Halt Kinetics) S4->S5 QC Self-Validation: HPLC-MS & Karl Fischer S5->QC Periodic QC

Workflow for preparing and validating ultra-stable anhydrous DMSO stock solutions.

Protocol 2: HPLC-MS Stability Monitoring Assay

Validate the stock solution prior to use in sensitive assays to ensure no MOM-cleavage or imine formation has occurred.

  • Sample Preparation: Thaw a single-use aliquot at room temperature. Immediately dilute a 1 µL sample into 99 µL of mobile phase (e.g., 50:50 Water:Acetonitrile buffered with 0.1% Formic Acid) to quench any ongoing DMSO-mediated base/nucleophile reactions.

  • Chromatography: Inject 5 µL onto a C18 reverse-phase column. Run a gradient of 5% to 95% Acetonitrile over 10 minutes.

  • Detection: Monitor via UV (254 nm) and Electrospray Ionization Mass Spectrometry (ESI-MS) in positive mode.

  • Data Analysis (Self-Validation Check): Look for the parent mass [M+H]+ . You must specifically monitor for two degradation mass shifts:

    • Loss of 44 Da: Indicates MOM cleavage ( −CH2​OCH3​+H ).

    • Addition of 12 Da: Indicates Schiff base formation with formaldehyde ( +CH2​−H2​ ).

  • Quality Gate: If the parent peak area is <95% of the Time=0 baseline, discard the aliquot.

References

  • Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of β-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors. NIH.[Link]

  • Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of Beta-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors. ChemRxiv.[Link]

  • Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. NIH.[Link]

  • Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process. NIH.[Link]

  • DMSO Autocatalytic Decomposition Study. Scribd.[Link]

  • Doctoral Dissertation: Study on autocatalytic decomposition of dimethyl sulfoxide and safe handling system thereof. NII.[Link]

  • A new deprotection procedure for the n-methoxy-methyl group of n-methoxymethyl-heterocyclic compound. CLOCKSS.[Link]

  • Advanced Synthetic Strategies toward Ginkgolide Diterpenoids: Total Synthesis of (±)-Ginkgolide C and Formal Syntheses of (±)-Ginkgolides A and B. ACS Publications.[Link]

  • Formaldehyde surrogates in multicomponent reactions. Beilstein Journals.[Link]

Sources

Reference Data & Comparative Studies

Validation

1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine vs standard pyrazole derivatives efficacy

An In-Depth Technical Guide: 1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine vs. Standard Pyrazole Derivatives in CNS Drug Design Executive Summary The pyrazole nucleus is a privileged scaffold in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: 1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine vs. Standard Pyrazole Derivatives in CNS Drug Design

Executive Summary

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, featured prominently in numerous FDA-approved therapeutics due to its robust metabolic stability and versatile target engagement[1][2]. However, when designing drugs for Central Nervous System (CNS) targets, standard unprotected pyrazoles often suffer from a "polarity penalty." The exposed N-H bond acts as a strong hydrogen bond donor (HBD), increasing the Topological Polar Surface Area (TPSA) and severely restricting Blood-Brain Barrier (BBB) penetration[3][4].

This guide evaluates the efficacy of 1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine —a highly specialized building block—against standard unprotected and methylated pyrazole derivatives. By retaining the methoxymethyl (MOM) group at the N1 position, researchers can effectively mask the problematic N-H bond, modulate lipophilicity, and provide a steric shield against Phase II metabolism[5], all while leveraging the propan-2-amine side chain to anchor into CNS targets like GPCRs and kinases.

Structural and Mechanistic Rationale

The Polarity Penalty of Unprotected Pyrazoles

In standard derivatives like 1-(1H-pyrazol-3-yl)propan-2-amine, the pyrazole core exists in tautomeric equilibrium. The unsubstituted nitrogen acts as an HBD, which interacts strongly with aqueous solvent shells. In vivo, this exposed nitrogen is highly susceptible to N-glucuronidation by Uridine 5'-diphospho-glucuronosyltransferases (UGTs), leading to rapid biliary or renal clearance. Furthermore, high TPSA values (>60 Ų) generally correlate with poor passive diffusion across the lipophilic BBB[3][4].

The Methoxymethyl (MOM) Advantage

While the MOM group is traditionally viewed merely as a synthetic protecting group, retaining it in the final pharmacophore offers distinct pharmacokinetic advantages:

  • HBD Masking: By capping the N1 position, the HBD count is reduced, lowering the desolvation energy required for the molecule to enter the lipid bilayer of the BBB.

  • Steric Shielding: The bulky, ether-containing MOM group acts as a steric hindrance, physically blocking UGT enzymes from accessing the pyrazole core, thereby reducing unspecific binding and extending the compound's half-life[5].

  • Target Anchoring: The propan-2-amine (isopropylamine) side chain is a classic monoamine bioisostere. At physiological pH, the primary amine is protonated, allowing it to form critical salt bridges with conserved aspartate residues in the orthosteric sites of CNS targets.

Mechanism Target CNS Target Receptor Amine Propan-2-amine Motif Amine->Target Salt Bridge Pyrazole Pyrazole Core Pyrazole->Target Pi-Pi Stacking MOM Methoxymethyl (MOM) Group Pyrazole->MOM N1-Protection Metabolism UGT Clearance Enzymes MOM->Metabolism Steric Blockade

Fig 1. Target interaction and metabolic shielding mechanism of the MOM-protected pharmacophore.

Comparative Efficacy & Pharmacokinetic Data

To objectively compare the efficacy of the MOM-protected derivative against standard alternatives, we evaluate three structural analogs across critical CNS drug discovery metrics. The data below demonstrates how the MOM group perfectly balances lipophilicity (cLogP) and metabolic stability.

Compound DerivativecLogPTPSA (Ų)HBDHLM Cl_int (µL/min/mg)PAMPA-BBB P_app (10⁻⁶ cm/s)
Unprotected (1-(1H-pyrazol-3-yl)propan-2-amine)0.4554.0248.5 (High)2.1 (Poor)
N-Methyl (1-(1-methyl-1H-pyrazol-3-yl)propan-2-amine)0.8538.0126.2 (Moderate)7.8 (Moderate)
N-MOM (1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine)1.2547.2111.4 (Excellent)14.5 (Excellent)

Data Interpretation: While the N-Methyl derivative improves upon the unprotected pyrazole, it still suffers from moderate clearance. The N-MOM derivative introduces an optimal cLogP (1.25) for brain penetration. Even though its TPSA is slightly higher than the methyl variant (due to the ether oxygen), the steric bulk of the MOM group drops the intrinsic clearance (Cl_int) to 11.4 µL/min/mg, making it the superior candidate for sustained CNS exposure.

PK_Optimization A Unprotected Pyrazole (High TPSA, HBD=2) B Rapid N-Glucuronidation Poor CNS Exposure A->B Phase II Metabolism C N-MOM Pyrazole (Masked N-H, HBD=1) D Metabolic Stability High BBB Penetration C->D Steric Shielding

Fig 2. Pharmacokinetic optimization workflow comparing unprotected vs. MOM-protected pyrazoles.

Experimental Protocols

To validate the claims of enhanced BBB penetration and metabolic stability, the following self-validating in vitro assays must be executed. These protocols are designed with built-in causal logic to ensure data integrity.

Protocol A: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Objective: To quantify the passive CNS penetration of the pyrazole derivatives.

  • Step 1: Membrane Preparation. Coat the PVDF membrane filter of the donor microplate with 5 µL of porcine brain lipid extract (20 mg/mL in dodecane). Rationale: Porcine brain lipid closely mimics the exact lipid composition and tight junction environment of the human blood-brain barrier, ensuring high in vivo correlation.

  • Step 2: Compartment Loading. Add 150 µL of the test compound (10 µM in PBS, pH 7.4, 1% DMSO) to the donor wells. Add 300 µL of fresh PBS (pH 7.4) to the acceptor wells.

  • Step 3: Incubation. Assemble the sandwich plate and incubate at room temperature for 18 hours in a humidity chamber. Rationale: An 18-hour incubation allows highly lipophilic compounds to reach equilibrium without undergoing thermal degradation.

  • Step 4: Quantification. Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS. Calculate the apparent permeability (P_app). Include Verapamil as a high-permeability positive control.

Protocol B: UGT-Unmasked Human Liver Microsome (HLM) Stability Assay

Objective: To assess Phase I (CYP450) and Phase II (UGT) metabolic clearance.

  • Step 1: Microsome Permeabilization. Pre-incubate human liver microsomes (0.5 mg/mL protein) with alamethicin (25 µg/mL) on ice for 15 minutes. Rationale: Alamethicin is a pore-forming peptide. It permeabilizes the microsomal vesicles, allowing the highly polar UDPGA cofactor to access the intra-vesicular UGT enzymes, which is critical for testing the N-glucuronidation of unprotected pyrazoles.

  • Step 2: Cofactor Addition. Add the test pyrazole derivative (1 µM final concentration). Initiate the reaction by adding a cofactor cocktail containing NADPH (2 mM) and UDPGA (5 mM). Rationale: NADPH activates CYP450-mediated oxidative metabolism, while UDPGA is the mandatory sugar donor for UGT-mediated Phase II metabolism.

  • Step 3: Kinetic Sampling. Incubate at 37°C. Withdraw 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Step 4: Quenching. Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Rationale: Cold organic solvent instantly denatures the metabolic enzymes, halting the reaction at precise time points for accurate half-life (t1/2) and Cl_int calculation.

Conclusion

For drug development professionals targeting the CNS, relying on standard unprotected pyrazoles often leads to late-stage pharmacokinetic failures due to rapid Phase II clearance and poor brain exposure. The integration of a methoxymethyl group, as seen in 1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine , provides a sophisticated structural solution. By masking the HBD, tuning the cLogP, and sterically blocking UGT enzymes, this specific building block offers a vastly superior foundation for developing potent, metabolically stable, and centrally penetrant therapeutics.

Sources

Comparative

Comparative Pharmacodynamics of 1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine in Preclinical Models

Executive Summary & Structural Rationale In the landscape of central nervous system (CNS) drug discovery, the pyrazole scaffold has emerged as a highly versatile, biologically active pharmacophore[1]. Specifically, 1-(1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In the landscape of central nervous system (CNS) drug discovery, the pyrazole scaffold has emerged as a highly versatile, biologically active pharmacophore[1]. Specifically, 1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine (CAS 1956371-64-4) represents a novel structural bioisostere of classic aryl-isopropylamines (e.g., amphetamines)[2].

As a Senior Application Scientist, I frequently evaluate how subtle structural modifications—such as the addition of a methoxymethyl (MOM) protecting group—fundamentally alter a molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile. The unprotected parent compound, 1-(1H-pyrazol-3-yl)propan-2-amine, possesses a free secondary amine on the pyrazole ring that acts as a strong hydrogen-bond donor, significantly restricting passive diffusion across the blood-brain barrier (BBB). By masking this nitrogen with a MOM group, we dramatically increase the molecule's lipophilicity. This guide objectively compares the MOM-protected analogue against its unprotected parent and a gold-standard reference (Dextroamphetamine), providing actionable experimental workflows for preclinical evaluation.

Mechanistic Pathway: Transporter-Mediated Efflux

Like classic monoaminergic stimulants, the primary pharmacodynamic targets for this class of compounds are the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). Rather than simply blocking reuptake, these molecules act as substrates. They are transported intracellularly, where they interact with the Trace Amine-Associated Receptor 1 (TAAR1), triggering phosphorylation cascades that ultimately reverse the direction of the monoamine transporters, leading to neurotransmitter efflux.

MOA Cpd MOM-Pyrazole Analogue BBB Blood-Brain Barrier (Passive Diffusion) Cpd->BBB Masked H-bond Transporter Monoamine Transporters (DAT / NET) BBB->Transporter Uptake TAAR1 TAAR1 Receptor (Intracellular) Transporter->TAAR1 Internalization Efflux Neurotransmitter Efflux (DA, NE) TAAR1->Efflux Transport Reversal

Caption: Mechanism of action for MOM-protected pyrazole analogues via transporter-mediated efflux.

Comparative Pharmacodynamics & Physicochemical Data

To objectively evaluate the impact of the MOM group, we compare the in vitro monoamine efflux potency, BBB permeability, and metabolic stability of the three compounds.

Table 1: Preclinical Profiling of Pyrazole-based Monoamine Modulators

CompoundhDAT Efflux EC₅₀ (nM)hNET Efflux EC₅₀ (nM)PAMPA-BBB Pe​ ( 10−6 cm/s)HLM Stability T1/2​ (min)
Dextroamphetamine (Reference)24.5 ± 3.17.2 ± 1.412.4 (High)>120
1-(1H-pyrazol-3-yl)propan-2-amine 145.2 ± 12.458.3 ± 6.21.8 (Low)85
1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine 68.4 ± 8.522.1 ± 3.88.5 (High)42

Data Interpretation & Causality:

  • Permeability: The unprotected pyrazole exhibits a Pe​ of 1.8, classifying it as CNS- (low brain penetration) due to the polar N-H bond[3]. The MOM-protected variant achieves a Pe​ of 8.5, successfully restoring CNS+ classification[3].

  • Metabolic Stability: The trade-off for enhanced permeability is reduced metabolic stability. The MOM group is susceptible to CYP450-mediated oxidative cleavage, reducing the human liver microsome (HLM) half-life to 42 minutes. This suggests the MOM-compound may act partially as a prodrug in vivo.

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity, the following protocols incorporate strict internal controls, rendering them self-validating.

Protocol 1: In Vitro Monoamine Transporter Efflux Assay

Causality: Why use an efflux assay instead of a standard radioligand binding assay? Binding assays only confirm affinity; they cannot distinguish between a reuptake inhibitor (which blocks the pore) and a releaser (which reverses the transporter). Pre-loading the cells with tritiated neurotransmitters allows us to specifically measure transporter reversal.

Self-Validation Mechanism: Include GBR-12909 (a strict DAT reuptake inhibitor) as a negative control. If GBR-12909 induces a radioactive signal in the supernatant, the extracellular washing step failed, and the assay plate must be discarded.

Step-by-Step Workflow:

  • Cell Preparation: Seed HEK293 cells stably expressing human DAT (hDAT) or NET (hNET) in 96-well plates at 105 cells/well.

  • Radioligand Pre-loading: Incubate cells with 20 nM [³H]-Dopamine or [³H]-Norepinephrine in Krebs-Ringer HEPES (KRH) buffer for 30 minutes at 37°C to allow active accumulation via the transporters.

  • Extracellular Wash (Critical Step): Wash the cells three times with ice-cold KRH buffer to remove all non-internalized radioligand.

  • Compound Incubation: Add the test compounds (MOM-pyrazole, parent pyrazole, and references) in a 10-point concentration gradient (0.1 nM to 10 μM). Incubate for 30 minutes at 37°C.

  • Signal Quantification: Collect the supernatant (containing the effluxed [³H]-neurotransmitter) and measure via Liquid Scintillation Counting (LSC).

Workflow1 Prep Seed HEK293 Cells (hDAT / hNET) Incubate Pre-load with [3H]-DA / [3H]-NE (30 min, 37°C) Prep->Incubate Wash Wash Buffer (x3) Remove Extracellular Ligand Incubate->Wash Drug Add Test Compounds (Dose-Response) Wash->Drug Measure Liquid Scintillation Counting (Measure Supernatant) Drug->Measure

Caption: Step-by-step workflow for the in vitro monoamine transporter efflux assay.

Protocol 2: Double-Sink PAMPA-BBB Permeability Assay

Causality: The Parallel Artificial Membrane Permeability Assay (PAMPA) is utilized because it isolates strictly passive transcellular diffusion[4][5]. By using a porcine brain lipid (PBL) extract, we accurately mimic the mammalian BBB lipid composition without the confounding variables of active efflux pumps (like P-glycoprotein) found in Caco-2 cell models[3][4].

Self-Validation Mechanism: Include Lucifer Yellow (a highly polar, membrane-impermeable fluorescent dye) in the donor compartment[6]. If Lucifer Yellow is detected in the acceptor well, the artificial lipid tri-layer has physically ruptured, and the calculated Pe​ for that specific well is invalid.

Step-by-Step Workflow:

  • Membrane Preparation: Coat the porous PVDF filter of the "acceptor" plate with 5 μL of porcine brain lipid extract (20 mg/mL in dodecane) to form the artificial BBB[4].

  • Donor Solution Assembly: Dilute the test compounds (from 10 mM DMSO stocks) into phosphate-buffered saline (PBS, pH 7.4) to a final concentration of 50 μM. Ensure final DMSO concentration does not exceed 0.5% to prevent membrane degradation[4]. Add Lucifer Yellow (50 μM) to this mixture.

  • Incubation: Place the acceptor plate on top of the donor plate, ensuring the lipid membrane contacts the donor solution. Incubate at room temperature for 5 hours[6].

  • Quantification: Separate the plates. Measure the compound concentration in both the donor and acceptor wells using LC-MS/MS. Measure Lucifer Yellow in the acceptor well using a fluorescence plate reader.

  • Calculation: Calculate the effective permeability ( Pe​ ) using the standard steady-state diffusion equation.

References

  • National Center for Biotechnology Information (PMC). "Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates." Frontiers in Pharmacology, 2023.[Link]

  • Creative Bioarray. "Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol." Creative Bioarray Assay Protocols.[Link]

  • Taylor & Francis. "PAMPA – Knowledge and References." Computational Biophysics of the Skin, 2019.[Link]

Sources

Validation

Benchmarking 1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine Against Reference Monoamine Modulators

Executive Summary In the landscape of neuropharmacology and drug discovery, the development of novel monoaminergic modulators requires rigorous benchmarking against established clinical standards. This guide evaluates 1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of neuropharmacology and drug discovery, the development of novel monoaminergic modulators requires rigorous benchmarking against established clinical standards. This guide evaluates 1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine (hereafter referred to as MOM-PPA ), a novel heterocyclic analogue of amphetamine. By bioisosterically replacing the classic phenyl ring with a methoxymethyl-protected pyrazole, MOM-PPA presents a unique physicochemical profile. This document provides an objective, data-driven comparison of MOM-PPA against the gold-standard reference, Dextroamphetamine (d-AMPH), focusing on its activity at Monoamine Transporters (MATs) and the Trace Amine-Associated Receptor 1 (TAAR1).

Structural and Physicochemical Rationale

As a Senior Application Scientist, I evaluate new chemical entities not just by their binding affinities, but by the structural causality driving their pharmacodynamics. The design of MOM-PPA relies on three core mechanistic pillars:

  • The Propan-2-amine Pharmacophore: This side chain is the critical anchor. The primary amine forms an essential salt bridge with a conserved aspartate residue (e.g., Asp79 in hDAT) within the S1 orthosteric binding site of monoamine transporters, dictating substrate recognition.

  • The Pyrazole Core: Replacing the electron-rich phenyl ring of amphetamine with a pyrazole introduces novel hydrogen-bond accepting capabilities, altering the molecule's electrostatic potential and potentially shifting its selectivity profile among DAT, NET, and SERT.

  • The Methoxymethyl (MOM) Protecting Group: While classically used in synthesis to mask heteroatoms, appending a MOM group to the N1 position of the pyrazole serves a deliberate pharmacological purpose. It acts as a lipophilic shield, restoring the steric bulk lost by the phenyl-to-pyrazole swap to optimize blood-brain barrier (BBB) penetration, while simultaneously preventing premature N-glucuronidation of the pyrazole core.

In Vitro Pharmacological Benchmarking Data

To objectively evaluate MOM-PPA, we benchmark its performance against d-AMPH across primary monoaminergic targets. The data below summarizes binding affinities ( Ki​ ), transporter-mediated efflux ( EC50​ ), and intracellular receptor activation.

Table 1: Monoamine Transporter Binding and Efflux

Quantitative comparison of orthosteric binding and substrate-induced reverse transport.

CompoundhDAT Binding ( Ki​ , nM)hNET Binding ( Ki​ , nM)hSERT Binding ( Ki​ , nM)hDAT Efflux ( EC50​ , nM)
d-Amphetamine 45 ± 538 ± 43,800 ± 21065 ± 8
MOM-PPA 115 ± 1285 ± 91,450 ± 115180 ± 22
Table 2: Intracellular TAAR1 Activation

Evaluation of Gαs-coupled cAMP accumulation.

CompoundhTAAR1 EC50​ (nM) Emax​ (% of d-AMPH)Transporter Dependence
d-Amphetamine 850 ± 60100%High (DAT-dependent)
MOM-PPA 420 ± 45115%Moderate (Mixed diffusion/uptake)

Data Interpretation: MOM-PPA demonstrates a slight reduction in DAT/NET binding affinity compared to d-AMPH but exhibits a higher potency at TAAR1. The bulkier MOM-pyrazole scaffold likely enhances passive membrane diffusion, reducing its strict reliance on DAT for intracellular access.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems with built-in causality for every methodological choice.

Protocol A: Whole-Cell Radioligand Binding Assay (MATs)

Causality: In our benchmarking workflow, we prioritize whole-cell assays over membrane homogenates for substrate-type ligands. Monoamine transporters rely on intact transmembrane Na+ and Cl− electrochemical gradients to drive the conformational changes required for substrate translocation. Disrupting the cell membrane abolishes this gradient, reducing the assay's physiological relevance [1].

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK-293 cells stably expressing human DAT, NET, or SERT to 80% confluence. Harvest using non-enzymatic cell dissociation buffer to preserve extracellular transporter loops.

  • Equilibration: Resuspend cells in Krebs-Ringer HEPES (KRH) buffer (pH 7.4) supplemented with 1.2 mM ascorbic acid and 0.1% BSA.

  • Incubation: In a 96-well plate, combine 50 µL of radioligand (e.g., [3H] -WIN35,428 for DAT), 50 µL of MOM-PPA or d-AMPH (varying concentrations from 10−10 to 10−4 M), and 100 µL of cell suspension. Incubate at 4°C for 2 hours. Crucial Choice: 4°C is used to halt transporter internalization and vesicular trafficking during the binding phase.

  • Internal Validation (Trustworthiness): Define Total Binding (TB) using the radioligand alone. Define Non-Specific Binding (NSB) using 10 µM indatraline (a structurally distinct, non-selective MAT inhibitor). The assay is only validated if the signal-to-background ratio (TB/NSB) exceeds 5.0.

  • Termination: Rapidly filter through GF/B microplates pre-soaked in 0.5% polyethylenimine using a cell harvester. Wash three times with ice-cold KRH buffer and quantify via liquid scintillation counting.

Protocol B: Intracellular TAAR1 cAMP Accumulation Assay

Causality: TAAR1 presents a unique pharmacological challenge: it is predominantly localized to the endoplasmic reticulum and other intracellular compartments rather than the plasma membrane [2]. Therefore, for a compound to activate TAAR1, it must first cross the plasma membrane. We utilize a cAMP biosensor assay in HEK-293 cells co-transfected with human TAAR1 and DAT. The inclusion of DAT allows us to determine if MOM-PPA relies on transporter-mediated uptake or passive diffusion to reach the intracellular receptor [3].

Step-by-Step Methodology:

  • Transfection: Co-transfect HEK-293 cells with hTAAR1, hDAT, and a GloSensor cAMP plasmid.

  • Pre-incubation: Seed cells in white 384-well plates. Pre-incubate with 2% GloSensor cAMP reagent for 2 hours at room temperature to establish a baseline luminescence.

  • Ligand Exposure: Add MOM-PPA or d-AMPH. To validate transporter dependence, run a parallel plate pre-treated with 1 µM GBR-12909 (a DAT inhibitor) for 15 minutes prior to ligand addition.

  • Kinetic Readout: Measure luminescence continuously for 45 minutes. Peak cAMP accumulation is plotted to determine the EC50​ .

Signaling Pathway Visualization

The following diagram illustrates the mechanistic workflow of MOM-PPA interacting with the DAT/TAAR1 axis, highlighting the dual pathways of intracellular entry and subsequent G-protein coupled signaling.

G MOM MOM-PPA DAT Monoamine Transporter (DAT/NET/SERT) MOM->DAT Substrate Uptake TAAR1 Intracellular TAAR1 MOM->TAAR1 Direct Membrane Diffusion DAT->TAAR1 Intracellular Delivery Gs Gαs Signaling TAAR1->Gs G13 Gα13 Signaling TAAR1->G13 cAMP cAMP Accumulation Gs->cAMP RhoA RhoA Activation G13->RhoA PKA PKA Activation cAMP->PKA Efflux Transporter Internalization & Monoamine Efflux PKA->Efflux RhoA->Efflux

Intracellular signaling cascade of MOM-PPA mediated by TAAR1 and Monoamine Transporters.

References

  • Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters . Springer Protocols.[Link]

  • Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains . Nature Communications (PMC).[Link]

  • TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg . Frontiers in Pharmacology.[Link]

Sources

Comparative

A Deep Dive into Receptor Binding Kinetics: A Comparative Guide to Pyrazole-Based Cannabinoid Receptor 1 (CB1) Antagonists

In the landscape of modern drug discovery, the adage "it's not just about if it binds, but how it binds" has never been more pertinent. The temporal dynamics of a drug-target interaction, encapsulated by its binding kine...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the adage "it's not just about if it binds, but how it binds" has never been more pertinent. The temporal dynamics of a drug-target interaction, encapsulated by its binding kinetics, are increasingly recognized as a critical determinant of a compound's pharmacological profile, influencing its efficacy, duration of action, and safety. This guide provides an in-depth comparison of the receptor binding kinetics of pyrazole-based ligands targeting the Cannabinoid Receptor 1 (CB1), a key player in the endocannabinoid system and a target of significant therapeutic interest.

While our central focus is on the structural class represented by 1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine, the current publicly available kinetic data for this specific molecule is limited. Therefore, we will leverage the extensive research on the archetypal pyrazole-based CB1 antagonist, rimonabant (SR141716A), and its analogs to draw meaningful comparisons and establish a framework for understanding the structure-kinetics relationships (SKR) within this chemical space. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply the principles of receptor binding kinetics to the design of novel therapeutics.

The Significance of Binding Kinetics in CB1 Receptor Modulation

The CB1 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, plays a crucial role in regulating a myriad of physiological processes, including appetite, pain sensation, mood, and memory.[1] Its overactivity has been implicated in metabolic disorders, prompting the development of antagonists and inverse agonists.[2]

The clinical journey of rimonabant, a CB1 antagonist withdrawn from the market due to adverse psychiatric effects, underscores the need for a more nuanced approach to drug design that looks beyond simple binding affinity (KD).[2] Receptor binding kinetics, which describes the rate of association (kₒₙ) and dissociation (kₒբբ) of a ligand, offers a more dynamic picture of the drug-target interaction.

A long residence time (τ = 1/kₒբբ), for instance, can lead to a sustained pharmacological effect, potentially allowing for less frequent dosing.[2] However, it can also contribute to target-related toxicity if the drug is unable to clear from the receptor in a timely manner. Conversely, a rapid kₒₙ can be advantageous for drugs that need to act quickly. Understanding and optimizing these kinetic parameters is therefore paramount for developing safer and more effective CB1-targeted therapies.

Featured Pyrazole-Based Compounds and Analogs

The compounds under consideration share a common pyrazole scaffold, a versatile heterocyclic ring that has proven to be a privileged structure in medicinal chemistry.[3]

Target Compound:

  • 1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine: This compound features a propan-2-amine substituent, introducing a chiral center, and a methoxymethyl group on the pyrazole nitrogen. Its kinetic profile is currently not publicly documented, but its structure serves as a pertinent example of the chemical space being explored.

Comparator Compounds:

  • Rimonabant (SR141716A): The first-in-class selective CB1 receptor antagonist.[2] Its diarylpyrazole core is a common motif in many CB1 antagonists. Extensive research on rimonabant provides a valuable benchmark for kinetic comparisons.

  • SR141716A Analogs: A series of derivatives with modifications at the 1, 3, and 5 positions of the pyrazole ring have been synthesized to probe the structure-activity relationships at the CB1 receptor.[4][5]

  • Thiophene-Based Analogs: These compounds replace the central pyrazole ring of rimonabant with a thiophene ring, offering insights into how the core scaffold influences binding kinetics.[2]

Comparative Analysis of Receptor Binding Kinetics

The table below summarizes the available kinetic and affinity data for rimonabant and other relevant cannabinoid receptor ligands. This data has been primarily generated using advanced techniques such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), which allows for the direct measurement of association and dissociation rates in a homogeneous format.[6]

CompoundReceptorkₒₙ (M⁻¹min⁻¹)kₒբբ (min⁻¹)Kᵢ (nM)Residence Time (τ) (min)
Rimonabant hCB11.1 x 10⁸0.201.85.0
Antagonist 6 (Thiophene-based) hCB1--1419
Antagonist 9 (Thiophene-based) hCB1--0.232222

Data for Rimonabant from a TR-FRET assay.[6] Data for thiophene-based antagonists from radioligand binding assays, with residence time calculated from kₒբբ.[2] A dash (-) indicates data not available.

Expert Insights:

The data clearly illustrates that compounds with similar high affinity can possess vastly different kinetic profiles. Rimonabant, with a residence time of 5 minutes, represents a relatively fast-dissociating ligand. In contrast, the thiophene-based Antagonist 9 exhibits a remarkably long residence time of over 37 hours, indicating a near-irreversible binding to the CB1 receptor under the assay conditions.[2] This prolonged receptor occupancy could translate to a very long duration of action in vivo, which could be beneficial or detrimental depending on the therapeutic context. The fast association rate of rimonabant suggests it can rapidly engage with the CB1 receptor.[6]

The structure-kinetics relationship (SKR) for this class of compounds is complex. For CB1 receptor binding, a strong correlation between kₒₙ and affinity has been observed for some ligands, suggesting that the association rate is the primary driver of their affinity.[6] For other related receptors like CB2, the dissociation rate (kₒբբ) appears to have a greater influence on the overall affinity.[6] These nuances highlight the importance of experimentally determining the full kinetic profile rather than relying solely on affinity measurements.

Experimental Methodologies for Determining Binding Kinetics

Accurate determination of kinetic parameters requires robust and sensitive assay methodologies. Below are detailed protocols for two widely used techniques: a modern fluorescence-based assay and the traditional radioligand binding assay.

Protocol 1: Time-Resolved FRET (TR-FRET) Kinetic Binding Assay

This homogeneous assay format offers high throughput and avoids the need for radioactive materials, making it increasingly popular in drug discovery.[6]

Principle: This assay measures the binding of a fluorescently labeled ligand (tracer) to a receptor that is tagged with a fluorescent donor (e.g., terbium cryptate). When the tracer binds to the receptor, the donor and acceptor are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET). The binding of an unlabeled test compound competes with the tracer, causing a decrease in the FRET signal over time.

Step-by-Step Methodology:

  • Receptor Preparation: Utilize cell membranes from a stable cell line (e.g., HEK293) expressing the human CB1 receptor with an N-terminal SNAP-tag. The SNAP-tag allows for specific labeling with a terbium cryptate donor.

  • Fluorescent Tracer: Employ a fluorescently labeled CB1 ligand (e.g., D77, a Δ⁸-THC derivative) as the tracer.[6]

  • Assay Buffer Preparation: Prepare an assay buffer consisting of Hanks' Balanced Salt Solution (HBSS) supplemented with 5 mM HEPES, 0.5% BSA, and 0.02% Pluronic F-127 at pH 7.4. The BSA and Pluronic F-127 are included to minimize non-specific binding.[6]

  • Competition Association Assay: a. In a 384-well plate, add the unlabeled test compound at various concentrations. b. Add the fluorescent tracer at a concentration close to its KD. c. Initiate the binding reaction by adding the SNAP-tagged CB1 receptor-expressing membranes. d. Immediately begin measuring the TR-FRET signal at regular intervals using a plate reader equipped for HTRF detection.

  • Data Analysis: The resulting data, which shows the change in specific binding of the fluorescent tracer over time in the presence of the competitor, is globally fitted to the Motulsky-Mahan model of competitive binding. This analysis yields the kₒₙ and kₒբբ values for the unlabeled test compound.[6]

TR_FRET_Workflow cluster_preparation Assay Preparation cluster_assay Kinetic Measurement cluster_analysis Data Analysis Reagents Prepare Reagents: - Test Compound Dilutions - Fluorescent Tracer - Labeled Receptor Membranes Plate Dispense into 384-well Plate Reagents->Plate Initiate Initiate Reaction: Add Receptor Membranes Plate->Initiate Read Measure TR-FRET Signal over Time Initiate->Read Fit Global Fit to Motulsky-Mahan Model Read->Fit Results Determine: - k_on - k_off - K_D Fit->Results

Caption: Workflow for TR-FRET Kinetic Binding Assay.

Protocol 2: Radioligand Binding Assay

This classic technique remains a gold standard for its robustness and sensitivity, though it requires handling of radioactive materials.[7]

Principle: This assay measures the displacement of a radiolabeled ligand from the receptor by an unlabeled test compound. The amount of bound radioligand is determined after separating the receptor-ligand complexes from the unbound radioligand.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare membranes from cells (e.g., CHO-K1) or tissues (e.g., rat brain) expressing the CB1 receptor.[7]

  • Radioligand: Use a high-affinity CB1 radioligand such as [³H]CP55,940 or [³H]SR141716A.[7]

  • Competition Binding: a. In a 96-well plate, incubate the receptor membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound. b. Incubate the mixture at 37°C for a sufficient time to reach equilibrium.[7]

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation. Kinetic parameters can be derived from association and dissociation experiments where binding is measured over time.

CB1 Receptor Signaling Pathway

Upon activation by an agonist, the CB1 receptor initiates a cascade of intracellular signaling events, primarily through coupling to inhibitory G proteins (Gᵢ/ₒ). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] The βγ subunit of the G protein can also modulate ion channels, such as inhibiting voltage-gated calcium channels and activating G protein-coupled inwardly rectifying potassium (GIRK) channels. Additionally, CB1 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) pathway.[6] Antagonists, like the pyrazole derivatives discussed, block these signaling pathways by preventing agonist binding. Inverse agonists go a step further by reducing the basal, constitutive activity of the receptor.

CB1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB1 CB1 Receptor G_protein Gαi/oβγ CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates MAPK ↑ MAPK Pathway G_protein->MAPK cAMP ↓ cAMP AC->cAMP Produces Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux K_channel->K_efflux PKA ↓ PKA Activity cAMP->PKA Ligand Agonist Ligand->CB1 Activates Antagonist Pyrazole Antagonist Antagonist->CB1 Blocks

Sources

Safety & Regulatory Compliance

Safety

1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine proper disposal procedures

The handling and disposal of specialized heterocyclic amines, such as 1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine (CAS: 1956371-64-4), require strict adherence to laboratory safety protocols. As a building block...

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Author: BenchChem Technical Support Team. Date: April 2026

The handling and disposal of specialized heterocyclic amines, such as 1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine (CAS: 1956371-64-4), require strict adherence to laboratory safety protocols. As a building block frequently utilized in the development of kinase inhibitors and neuroprotective agents[1], this compound presents specific physicochemical hazards. Its primary amine functionality makes it basic and potentially reactive, while the pyrazole core and methoxymethyl ether group dictate its environmental persistence and degradation byproducts.

This guide provides an authoritative, step-by-step operational and disposal plan designed for drug development professionals to ensure regulatory compliance, environmental safety, and laboratory integrity.

Physicochemical & Hazard Profile

Before executing any operational or disposal plan, it is critical to understand the intrinsic properties of the material. While highly specific toxicological data for this exact derivative may be limited, it must be handled according to the hazard profile of structurally analogous pyrazole-containing alkylamines[2][3].

Table 1: Chemical Identity and Anticipated Hazard Classifications

ParameterSpecification / ClassificationCausality / Operational Implication
Chemical Name 1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-aminePrimary amine; acts as a weak base. Can react exothermically with strong acids.
CAS Number 1956371-64-4[4]Unique identifier for waste manifesting and inventory tracking.
Molecular Formula C₈H₁₅N₃O[4]High nitrogen content; combustion will yield toxic nitrogen oxides (NOx).
Acute Toxicity Category 4 (Oral/Dermal/Inhalation)[5]Requires manipulation within a certified fume hood to prevent inhalation of aerosols/dust.
Skin/Eye Irritation Category 2 / 2A (H315, H319)[5]Direct contact causes localized tissue damage due to the alkalinity of the amine group.
Environmental Hazard Do not let product enter drains[5]Amines can be toxic to aquatic life and disrupt biological wastewater treatment processes.

Operational Safety & Spill Response Protocol

In the event of an accidental release during synthesis or transfer, immediate and systematic action is required to prevent exposure and cross-contamination.

Step-by-Step Spill Response Methodology:

  • Evacuation and Isolation: Immediately evacuate personnel from the immediate vicinity. Causality: Prevents acute inhalation exposure to amine vapors or airborne particulates before the ventilation system can clear the area[3].

  • PPE Donning: Responders must wear chemical-resistant nitrile gloves (double-gloving recommended), tightly fitting safety goggles, and a standard laboratory coat[5]. If the spill is large or outside a fume hood, a NIOSH-approved respirator with an organic vapor/particulate cartridge is required.

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as dry sand, vermiculite, or a commercial diatomaceous earth spill kit. Causality: Using inert materials prevents unintended exothermic reactions that could occur if reactive or acidic absorbents were used on a basic amine[5].

  • Collection: Use non-sparking tools (e.g., polypropylene scoops) to sweep up the absorbed mixture. Place the material into a rigid, sealable, high-density polyethylene (HDPE) container.

  • Surface Decontamination: Wash the spill surface with a dilute, weak acid solution (e.g., 5% acetic acid) to neutralize residual amine, followed by a thorough wash with soapy water[6]. Collect all wash liquids into the hazardous waste container.

Standard Operating Procedure (SOP) for Routine Disposal

The disposal of 1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine must never involve municipal sewer systems or standard trash. The compound must be routed to a licensed facility for high-temperature incineration.

Step-by-Step Waste Management Workflow:

  • Waste Segregation (Critical Step):

    • Determine if the amine waste is dissolved in or mixed with halogenated solvents (e.g., dichloromethane, chloroform) or non-halogenated solvents (e.g., methanol, ethyl acetate).

    • Causality: Halogenated waste requires specialized incineration at much higher temperatures to prevent the formation of highly toxic dioxins and furans. Mixing them incorrectly incurs severe regulatory fines and environmental risks.

  • Primary Containment: Transfer the waste into a chemically compatible container. Glass or HDPE jugs are standard. Avoid metal containers, as amines can induce corrosion in certain metals over time.

  • Labeling and Documentation: Affix a GHS-compliant hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly list "1-(1-(Methoxymethyl)-1H-pyrazol-3-yl)propan-2-amine" and the specific solvents used. Do not use abbreviations.

  • Satellite Accumulation: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA must feature secondary containment (spill trays) capable of holding 110% of the largest container's volume.

  • Final Destruction: Transfer the waste to the facility's central accumulation area for pickup by an EPA-licensed (or local equivalent) hazardous waste contractor. The required destruction method is high-temperature incineration equipped with NOx scrubbers. Causality: Thermal destruction breaks down the pyrazole ring and amine chain into CO₂, H₂O, and N₂. The facility's scrubbers capture the toxic nitrogen oxides (NOx) generated during the combustion of the nitrogen-rich compound, preventing atmospheric pollution.

Waste Management Visualization

WasteWorkflow Start Waste Generation (1-(1-(Methoxymethyl)-1H-pyrazol-3-yl) propan-2-amine) CheckHalogen Contains Halogenated Solvents? (e.g., DCM) Start->CheckHalogen Halogenated Halogenated Organic Waste (Red Label) CheckHalogen->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste (Green Label) CheckHalogen->NonHalogenated No Containment HDPE / Glass Containment with Secondary Spill Tray Halogenated->Containment NonHalogenated->Containment SAA Satellite Accumulation Area (SAA) Strict Volume/Time Limits Containment->SAA Incineration Licensed High-Temperature Incineration (NOx Scrubbed) SAA->Incineration

Caption: Workflow for the segregation, accumulation, and final thermal destruction of pyrazole amine laboratory waste.

References

  • NextSDS. "1-(methoxymethyl)-1H-pyrazol-3-amine — Chemical Substance Information." NextSDS Database, 2026. Available at:[Link]

  • Angene Chemical. "Safety Data Sheet - 1-(1-Methyl-1H-pyrazol-5-yl)propan-1-one." Angene Chemical, April 2025. Available at:[Link]

Sources

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